Technical Documentation Center

Azepan-1-ylmethanimine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Azepan-1-ylmethanimine
  • CAS: 158949-35-0

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of azepan-1-ylmethanimine

An In-Depth Technical Guide: Chemical Architecture, Synthesis, and Target-Specific Pharmacology of Azepan-1-ylmethanimine Executive Summary Azepan-1-ylmethanimine is a highly specialized chemical moiety characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Chemical Architecture, Synthesis, and Target-Specific Pharmacology of Azepan-1-ylmethanimine

Executive Summary

Azepan-1-ylmethanimine is a highly specialized chemical moiety characterized by a seven-membered hexahydro-1H-azepine ring attached to a methanimine group. While relatively simple as an isolated pharmacophore, its integration into medicinal chemistry represents a watershed innovation in beta-lactam antibiotic design. When conjugated to the 6-aminopenicillanic acid (6-APA) core, it forms the amidinopenicillin class of antibiotics, most notably Mecillinam (amdinocillin) and its prodrug Pivmecillinam[1].

Unlike traditional acylamino side chains found in standard penicillins, the azepan-1-ylmethanimine group fundamentally alters the physicochemical properties of the molecule, directing it exclusively toward Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria[2]. This guide explores the structural parameters, synthetic methodologies, and mechanistic causality of this unique chemical entity.

Chemical Structure and Physicochemical Profile

The structural uniqueness of azepan-1-ylmethanimine lies in its amidine linkage and the specific steric bulk of the azepane ring.

  • Azepane Ring: A seven-membered saturated heterocycle (hexamethyleneimine) that provides an optimal lipophilic and steric profile, which is highly favored in modern drug discovery for improving intellectual property landscapes and target docking[3].

  • Methanimine Linkage: The -CH=N- group creates a basic amidine center. This basicity ensures that the resulting beta-lactam exists as a zwitterion at physiological pH, drastically improving its penetration through Gram-negative outer membrane porins[4].

Table 1: Quantitative Chemical Properties of Azepan-1-ylmethanimine

PropertyValue
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Ring Architecture 7-membered saturated heterocycle (Azepane)
Key Functional Group Amidine (Methanimine derivative)
Primary Pharmacological Role PBP2-specific targeting moiety[5]

Mechanistic Pharmacology: The PBP2 Elongasome Target

As an Application Scientist, understanding the causality behind the efficacy of the azepan-1-ylmethanimine side chain requires looking at structural biology. Standard beta-lactams (like ampicillin) target PBP1 and PBP3, which are involved in general cell wall synthesis and septation. In contrast, the spatial geometry of the azepan-1-ylmethanimine group specifically docks into the active site of PBP2[2].

PBP2 is a critical transpeptidase component of the bacterial elongasome complex, responsible for the lateral elongation of rod-shaped Gram-negative bacteria like Escherichia coli[5]. By inhibiting PBP2, the elongasome is paralyzed. The bacteria can no longer maintain their rod shape, leading to the formation of osmotically fragile spherical cells, which eventually undergo lysis[5].

Mechanism A Azepan-1-ylmethanimine (Pharmacophore) B Outer Membrane Porins (Gram-Negative) A->B Zwitterionic Penetration C Penicillin-Binding Protein 2 (PBP2) B->C Exclusive Docking D Elongasome Complex Inhibition C->D Transpeptidase Blockade E Spherical Cell Formation (Morphological Shift) D->E Loss of Rod Shape F Bacterial Cell Lysis (Bactericidal Effect) E->F Osmotic Imbalance

Pathway of azepan-1-ylmethanimine-mediated PBP2 inhibition and bacterial lysis.

Experimental Protocol: Synthesis of the Amidinopenicillin Core

To leverage the azepan-1-ylmethanimine pharmacophore, it must be synthesized and conjugated to a beta-lactam core. The following self-validating protocol details the semi-synthesis of Mecillinam from azepane and 6-APA.

Phase 1: Activation of the Azepane Ring
  • Reagent Preparation: Dissolve 1.0 equivalent of azepane in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive intermediates and the moisture-sensitive starting materials[1].

  • Amidine Formation: Add 1.1 equivalents of dimethylformamide dimethyl acetal (DMF-DMA) dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Causality: The DMF-DMA acts as a one-carbon synthon, reacting with the secondary amine of azepane to form the activated intermediate N-(dimethoxymethyl)azepane without requiring harsh conditions.

  • Validation: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the azepane precursor.

Phase 2: Conjugation to 6-Aminopenicillanic Acid (6-APA)
  • Core Preparation: Suspend 1.0 equivalent of 6-APA in anhydrous DCM. Add 1.2 equivalents of triethylamine (TEA).

    • Causality: TEA deprotonates the carboxylic acid of 6-APA, solubilizing it and preventing the fragile beta-lactam ring from degrading under acidic conditions.

  • Coupling: Slowly add the N-(dimethoxymethyl)azepane solution to the 6-APA mixture at -10°C.

    • Causality: Low temperatures suppress the opening of the strained beta-lactam ring during the nucleophilic attack of the 6-amino group on the activated formamidine carbon.

  • Maturation: Allow the reaction to warm to 5°C and stir for 3 hours.

Phase 3: Isolation and Self-Validation
  • Precipitation: Concentrate the solvent under reduced pressure and precipitate the final product using cold diethyl ether.

  • Filtration: Filter the white crystalline solid and wash with acetone.

  • Validation: Confirm the presence of the azepan-1-ylmethanimine side chain and the intact beta-lactam ring using ¹H-NMR (identifying the characteristic azepane multiplet at 1.5-1.7 ppm and the beta-lactam protons at 5.3-5.5 ppm) and LC-MS (Target m/z: 326.4 for the conjugated product).

Comparative Pharmacological Profile

The integration of the azepan-1-ylmethanimine side chain drastically shifts the clinical utility of the resulting antibiotic compared to earlier generations.

Table 2: Comparative Profile of Beta-Lactam Side Chains

Antibiotic CoreSide Chain MoietyPrimary TargetGram-Negative EfficacyMorphological Effect
Mecillinam Azepan-1-ylmethanimine PBP2 Very High Spherical cells [5]
Ampicillin AminobenzylPBP1, PBP3ModerateFilamentation
Penicillin G BenzylPBP1, PBP3LowFilamentation

Sources

Exploratory

The Pharmacological Role of the Azepan-1-ylmethanimine Pharmacophore: Mechanism of Action and Cellular Assays

Introduction: Structural Rationale of the Pharmacophore The azepan-1-ylmethanimine moiety is a highly specialized functional group that defines the 6-beta substituent of amidinopenicillins, most notably the antibiotic me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Rationale of the Pharmacophore

The azepan-1-ylmethanimine moiety is a highly specialized functional group that defines the 6-beta substituent of amidinopenicillins, most notably the antibiotic mecillinam (amdinocillin) ()[1]. Unlike classical penicillins (e.g., ampicillin, penicillin G) which feature a standard acylamino side chain, the azepan-1-ylmethanimine group utilizes a basic, sterically bulky amidine linkage ()[1].

This structural divergence is the primary driver of its unique pharmacological profile. The basicity and specific steric constraints of the seven-membered azepane ring prevent the molecule from effectively docking into the active sites of Penicillin-Binding Proteins 1 and 3 (PBP1/PBP3) ()[2]. Instead, it exhibits a highly specific, high-affinity interaction with the active site cleft of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria ()[3].

Mechanism of Action: Uncoupling the Elongasome

In Gram-negative bacilli such as Escherichia coli, the peptidoglycan cell wall is synthesized by two distinct multi-protein complexes: the divisome (responsible for septation) and the elongasome (responsible for lateral wall elongation) ()[4]. PBP2 is the primary transpeptidase of the elongasome, working in concert with the actin-like homolog MreB and the transglycosylase RodA ()[4].

When the azepan-1-ylmethanimine pharmacophore enters the periplasmic space, it covalently acylates the active site serine of PBP2, halting the final transpeptidation step of lateral peptidoglycan synthesis ()[5]. Because the elongasome is tightly coupled, the inactivation of PBP2 renders the entire Rod system toxic, leading to a disorganized accumulation of cell wall precursors ()[4]. The structural failure of the lateral wall causes a characteristic phenotypic shift: the bacteria lose their rod shape, swell into large spherical cells, and eventually undergo osmotic lysis ()[6].

Pathway A Azepan-1-ylmethanimine (Pharmacophore) B Penicillin-Binding Protein 2 (PBP2) A->B Covalent acylation of active site Serine C Elongasome Complex (RodA, MreB) B->C Uncouples elongation machinery D Peptidoglycan Cross-linking Arrest B->D Inhibits transpeptidase activity E Rod-to-Sphere Morphological Transition D->E Loss of lateral wall synthesis F Cell Lysis (Osmotic Stress) E->F Structural failure

Pathway of PBP2 inhibition by the azepan-1-ylmethanimine pharmacophore leading to cell lysis.

Quantitative Target Profiling

The specificity of the azepan-1-ylmethanimine group can be quantified using competitive binding assays against the full suite of E. coli PBPs ()[7]. As shown in the table below, the affinity for PBP2 is orders of magnitude higher than for other synthases.

Target EnzymeCellular Function in E. coliAzepan-1-ylmethanimine Binding (IC₅₀)Phenotypic Result of Inhibition
PBP1a / 1b Major bifunctional synthases> 100 µg/mLRapid lysis (if inhibited)
PBP2 Lateral elongation (Rod system)0.1 - 1.0 µg/mL Rod-to-sphere transition
PBP3 Septum formation (Divisome)> 100 µg/mLFilamentation (if inhibited)
PBP4, 5, 6 D,D-carboxypeptidases> 100 µg/mLMinor cross-linking defects

Data synthesized from standard competitive binding profiles of amidinopenicillins ()[7], ()[2].

Experimental Workflows for Cellular Validation

To validate the mechanism of action of an azepan-1-ylmethanimine derivative in a cellular model, researchers must employ self-validating biochemical and phenotypic assays. The following protocols are designed to ensure internal validation and high signal-to-noise ratios.

Protocol 1: Bocillin-FL Competitive Binding Assay

This assay visualizes target engagement by measuring the ability of the compound to prevent the binding of a fluorescent pan-PBP probe (Bocillin-FL).

  • Culture E. coli to mid-log phase (OD₆₀₀ ~0.5).

    • Causality: PBPs are maximally expressed and actively cross-linking peptidoglycan during exponential growth. Stationary phase cells downregulate elongasome components, drastically reducing assay sensitivity.

  • Harvest cells and isolate inner membrane fractions via ultracentrifugation (100,000 x g).

    • Causality: PBPs are integral to the inner membrane. Using isolated membranes rather than whole-cell lysates concentrates the target proteins and removes cytoplasmic enzymes that might degrade the beta-lactam probe.

  • Pre-incubate membrane fractions with the azepan-1-ylmethanimine compound for 30 minutes at 37°C.

    • Causality: Target engagement requires the covalent acylation of the active site serine. The reaction is time-dependent; pre-incubation ensures target saturation before the competitor is introduced.

  • Add Bocillin-FL (fluorescent penicillin) and incubate for 30 minutes.

    • Causality: Bocillin-FL binds to all available (uninhibited) PBPs. If PBP2 is successfully inhibited by the test compound, it will not be labeled by the fluorophore.

  • Solubilize in SDS sample buffer and separate via SDS-PAGE.

    • Causality: The beta-lactam/PBP bond is a covalent acyl-enzyme intermediate. Denaturing conditions unfold the protein but preserve this covalent bond, allowing separation by molecular weight (~66 kDa for PBP2) without native complex interference.

  • Visualize via fluorescence scanning.

    • Causality: Quantifying the disappearance of the specific PBP2 band relative to an untreated vehicle control confirms target engagement and specificity.

Workflow S1 1. E. coli Culture (Log-phase) S2 2. Membrane Extraction (Ultracentrifugation) S1->S2 S3 3. Pre-incubation (Azepan-1-ylmethanimine) S2->S3 S4 4. Bocillin-FL Labeling (Fluorescent Probe) S3->S4 S5 5. SDS-PAGE (Denaturing) S4->S5 S6 6. Fluorescence Imaging (Band Quantification) S5->S6

Bocillin-FL competitive binding assay workflow for validating PBP2 specificity.

Protocol 2: Phase-Contrast Microscopy for Morphological Profiling

Because PBP2 inhibition results in a distinct morphological signature, phenotypic profiling is a mandatory orthogonal validation step.

  • Treat E. coli cultures with sub-MIC and 2x MIC concentrations of the compound.

    • Causality: Sub-MIC concentrations reveal intermediate morphological defects (e.g., ovoid or lemon-shaped cells), while >MIC concentrations force the complete rod-to-sphere transition prior to lysis, confirming the elongasome is the primary target.

  • Immobilize cells on 1% agarose pads.

    • Causality: Agarose pads restrict cellular movement and flatten the cells slightly into the focal plane, allowing high-resolution phase-contrast imaging of the cell wall boundary without motion blur.

  • Image using a 100x oil-immersion objective.

    • Causality: Bacterial morphological changes (from ~2 µm rods to spherical cells) require maximum numerical aperture for accurate dimensional quantification and to distinguish true sphering from standard cell division septation.

References

  • [1] Amdinocillin | C15H23N3O3S | CID 36273 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • [5] What is the mechanism of AMDINOCILLIN PIVOXIL? - Patsnap Synapse. Source: patsnap.com. URL:[Link]

  • [4] The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC. Source: nih.gov. URL:[Link]

  • [2] What is the mechanism of action of Pivmecillinam? - Dr.Oracle. Source: droracle.ai. URL: [Link]

  • [6] Penicillin binding protein 2 is dispensable in Escherichia coli when ppGpp synthesis is induced - PMC. Source: nih.gov. URL:[Link]

Sources

Foundational

Thermodynamic Profiling and Stability Kinetics of Azepan-1-ylmethanimine at Ambient Conditions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The azepan-1-ylmethanimine moiety is a highly specialized structural pharmacop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The azepan-1-ylmethanimine moiety is a highly specialized structural pharmacophore, most prominently recognized as the critical C6 side chain of the β -lactam antibiotic mecillinam (amdinocillin)[1]. Unlike traditional penicillins or cephalosporins that utilize an amide linkage, this moiety connects to the 6-aminopenicillanic acid core via an amidine bond [2]. This unique structural divergence fundamentally alters the molecule's thermodynamic properties, ambient stability, and hydrolytic degradation kinetics at room temperature (298 K)[2].

For drug development professionals, understanding the thermodynamic landscape of azepan-1-ylmethanimine is critical. Its susceptibility to ambient hydrolysis dictates formulation strategies, shelf-life predictions, and the necessity for prodrug configurations (e.g., pivmecillinam) to bypass thermodynamic instability during oral administration.

Structural Thermodynamics & Conformational Dynamics

At room temperature (298 K), the thermodynamic stability of the azepan-1-ylmethanimine group is heavily dictated by its microenvironment. The hexahydro-1H-azepine (azepane) ring is a 7-membered saturated nitrogen heterocycle that introduces significant steric bulk and conformational entropy ( ΔS ) to the molecule. The methanimine (-CH=N-) double bond restricts rotation, locking the molecule into specific stereoisomeric conformations.

Solid-State vs. Aqueous Thermodynamics
  • Solid-State: In a desiccated, crystalline state, the compound demonstrates adequate thermodynamic stability at room temperature, provided it is stored under nitrogen and protected from ambient moisture and light[1]. Its vapor pressure is negligible ( ∼0.0±1.6 mmHg at 25°C), indicating no sublimation risk[1].

  • Aqueous State: In solution, the amidine linkage introduces a severe thermodynamic vulnerability. The degradation of this moiety follows a U-shaped pH-rate profile[2]. It undergoes rapid solvolytic, hydrogen ion, and hydroxide ion catalysis at the extremes of the pH scale. The thermodynamic minimum for degradation (i.e., maximum stability) occurs strictly between pH 4.5 and 6.5 at 298 K[2].

DegradationPathway A Azepan-1-ylmethanimine (Intact Amidine) B Acid-Catalyzed (pH < 4.5) A->B H+ Attack C Base-Catalyzed (pH > 6.5) A->C OH- Attack D Tetrahedral Intermediate (High Energy State) B->D Solvolysis C->D Solvolysis E Azepane + Formyl Derivative (Irreversible Cleavage) D->E Bond Cleavage

Thermodynamic degradation pathway of the amidine linkage under varying pH conditions.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and physicochemical parameters of the azepan-1-ylmethanimine moiety (as observed within the mecillinam framework) at standard room temperature.

Table 1: Physicochemical and Thermodynamic Profile at 298 K

ParameterValue / CharacteristicMechanistic Implication
Optimal Stability pH 4.5 – 6.5Minimizes both acid- and base-catalyzed solvolysis, representing the lowest Gibbs free energy of activation ( ΔG‡ ) for hydrolysis[2].
Vapor Pressure (25°C) ∼0.0±1.6 mmHgIndicates negligible volatility and high cohesive energy density in the solid state[1].
LogP 2.97Moderate lipophilicity, influencing solvation thermodynamics and hydrophobic interactions[1].
Primary Degradation Amidine HydrolysisHighly susceptible to OH⁻ and H⁺ attack; requires strict buffering in aqueous formulations[2].
Solid-State Stability Stable if desiccatedRequires protection from moisture and light to prevent ambient, humidity-driven hydrolysis[1].

Self-Validating Experimental Protocols

To accurately profile the thermodynamic properties of azepan-1-ylmethanimine at room temperature, researchers must avoid accelerated stability models (e.g., 60°C incubations) that can force degradation pathways that do not thermodynamically exist at 298 K.

Protocol: Orthogonal Thermodynamic Profiling

Step 1: Isothermal Buffer Standardization (pH 2.0 to 10.0)

  • Action: Prepare a series of buffers using a constant ionic strength ( μ=0.5 M) adjusted with NaCl.

  • Causality: The hydrolysis of the amidine bond is highly sensitive to ionic strength. Failing to normalize μ will convolute the primary kinetic salt effect with the actual pH-dependent thermodynamic degradation, rendering the extracted rate constants ( kobs​ ) invalid.

Step 2: Analyte Introduction and Thermal Equilibration

  • Action: Dissolve the compound to a final concentration of 100 μ g/mL inside the IMC ampoule. Equilibrate precisely at 298.0 K ( ±0.0001 K).

  • Causality: The amidine bond's degradation is highly exothermic. Precise thermal equilibration ensures that the measured heat flow ( ΔH ) corresponds exclusively to the chemical hydrolysis of the azepan-1-ylmethanimine bond, rather than the physical heat of solvation.

Step 3: Orthogonal HPLC Quenching Assay

  • Action: Concurrently, incubate identical samples in a 298 K water bath. Withdraw aliquots at predefined intervals and immediately quench the reaction by neutralizing the pH to 5.5 (the thermodynamic stability maximum)[2]. Analyze via RP-HPLC (C18 column, UV at 220 nm).

  • Self-Validating Mechanism: The HPLC quantifies the exact loss of the intact parent molecule, providing the pseudo-first-order rate constant ( kobs​ ). If the kinetic rate derived from the HPLC data matches the heat flow decay curve from the IMC, the system is self-validated—proving that no hidden secondary degradation pathways are occurring.

Step 4: Thermodynamic Parameter Extraction

  • Action: Plot ln(kobs​/T) versus 1/T (using supplementary data at 293 K and 303 K) to generate an Eyring plot.

  • Causality: This allows for the precise calculation of the Enthalpy of Activation ( ΔH‡ ) and Entropy of Activation ( ΔS‡ ). A highly negative ΔS‡ will confirm the formation of a highly ordered tetrahedral intermediate during ambient hydrolysis.

ExperimentalWorkflow S1 Buffer Prep (Constant Ionic Strength) S2 Incubation (Strictly 298 K) S1->S2 S3 HPLC Assay (Quench at pH 5.5) S2->S3 S4 Eyring Plot Analysis S3->S4 S5 Extract ΔH‡ & ΔS‡ (Self-Validated) S4->S5

Self-validating experimental workflow for extracting thermodynamic parameters.

Conclusion & Formulation Implications

The thermodynamic behavior of azepan-1-ylmethanimine at room temperature is defined by its highly reactive amidine linkage. While it exhibits robust solid-state stability under controlled conditions (desiccated, nitrogen-purged, light-protected)[1], its aqueous thermodynamics demand strict pH control (pH 4.5–6.5) to prevent rapid solvolysis[2].

For drug development professionals, these thermodynamic constraints dictate that intravenous formulations containing this moiety must be reconstituted immediately prior to use or formulated as lyophilized powders. Furthermore, the inherent ambient instability of the amidine bond in physiological or unbuffered aqueous environments justifies the clinical reliance on high-dosage regimens (e.g., 400 mg/kg/day for severe infections)[3] or the use of lipophilic prodrugs to ensure the intact pharmacophore reaches its target.

Sources

Exploratory

preliminary in vitro biological screening of azepan-1-ylmethanimine

An In-depth Technical Guide to the Preliminary In Vitro Biological Screening of Azepan-1-ylmethanimine Executive Summary This guide outlines a strategic, multi-tiered approach for the , a novel chemical entity. The propo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preliminary In Vitro Biological Screening of Azepan-1-ylmethanimine

Executive Summary

This guide outlines a strategic, multi-tiered approach for the , a novel chemical entity. The proposed screening cascade is designed to efficiently characterize the compound's foundational safety profile and explore its potential therapeutic activities. We begin with essential cytotoxicity profiling to establish a therapeutic window, followed by targeted antimicrobial susceptibility testing based on structural alerts within the molecule. Finally, we propose an exploratory receptor binding screen to probe for potential neuropharmacological activity, a common feature of azepane-containing compounds. Each experimental protocol is detailed with the underlying scientific rationale, ensuring a self-validating and data-driven progression for early-stage drug discovery.

Introduction: The Rationale for Screening Azepan-1-ylmethanimine

The initiation of any small molecule drug discovery program hinges on a robust and logical preliminary screening phase.[1][2] For a novel compound like azepan-1-ylmethanimine, this initial biological characterization is critical. The molecular architecture, featuring a saturated seven-membered azepane heterocycle linked to a methanimine group, presents several avenues for potential biological interaction.

The Azepane Moiety: A Privileged Scaffold

The azepane ring is a recognized "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds and FDA-approved drugs.[3][4] Its conformational flexibility is often key to its biological function, allowing it to interact with a variety of biological targets.[4] Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial and neuropharmacological effects, such as the inhibition of monoamine neurotransmitter reuptake.[3]

The Methanimine Functional Group: A Point of Interest

The methanimine (or imine) group introduces a reactive site and specific stereochemical properties to the molecule. Imines are crucial intermediates in various biochemical pathways and can participate in covalent or non-covalent interactions with protein targets, often acting as mimics of peptide bonds or as reactive electrophiles.

Objectives of the Preliminary In Vitro Screen

The primary objectives of this proposed screening cascade are:

  • To determine the general cytotoxicity of azepan-1-ylmethanimine across representative human cell lines.

  • To assess its potential as an antimicrobial agent against a panel of clinically relevant bacteria.

  • To perform an initial, exploratory screen for off-target liabilities and potential therapeutic targets, with a focus on CNS receptors.

This structured approach is designed to generate a foundational dataset that will guide subsequent hit-to-lead optimization efforts.[2]

A Tiered Screening Cascade for Azepan-1-ylmethanimine

A tiered or cascaded approach to screening ensures that resources are used efficiently, with broad, cost-effective assays preceding more complex and targeted investigations.[2]

G cluster_0 Screening Cascade Tier1 Tier 1 General Cytotoxicity Screen Tier2 Tier 2 Antimicrobial Activity Screen Tier1->Tier2 Tier3 Tier 3 Exploratory Receptor Binding Tier2->Tier3

Caption: A logical workflow for the preliminary in vitro screening cascade.

Tier 1: Foundational Cytotoxicity Profiling

Expertise & Experience: Before investigating any specific therapeutic activity, it is imperative to understand the compound's inherent toxicity to mammalian cells. This establishes a concentration range for subsequent assays, ensuring that observed effects are not merely artifacts of cell death. A compound that is highly cytotoxic at concentrations required for a desired biological effect has a narrow therapeutic window and is often a poor candidate for further development.

We will employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the water-soluble XTT reagent to a water-soluble, orange-colored formazan product.[6][7] The intensity of this color is directly proportional to the number of viable cells.

Trustworthiness: The XTT assay is chosen over the more traditional MTT assay due to its superior procedural simplicity and reliability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step involving organic solvents, which can be cytotoxic themselves and introduce variability.[5] This makes the XTT assay more suitable for high-throughput screening.

Cell Lines:

  • HEK293: Human embryonic kidney cells (a common, robust cell line for general toxicity).

  • HepG2: Human liver cancer cells (to assess potential hepatotoxicity).

  • A549: Human lung carcinoma cells (a representative cancer cell line).

Materials:

  • Azepan-1-ylmethanimine stock solution (e.g., 10 mM in DMSO).

  • Selected cell lines in appropriate culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • XTT labeling reagent and electron-coupling reagent (commercially available kits).

  • Positive control (e.g., Doxorubicin, a known cytotoxic agent).

  • Vehicle control (e.g., 0.5% DMSO in medium).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of azepan-1-ylmethanimine in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control and positive control.

  • Incubation: Incubate the plate for a standard exposure time, typically 24 or 48 hours, at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., mix XTT labeling reagent and electron-coupling reagent).

  • Labeling: Add 50 µL of the XTT labeling mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂ until the orange formazan color is clearly visible.

  • Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

The results should be summarized in a table and a dose-response curve should be plotted.

Table 1: Cytotoxicity of Azepan-1-ylmethanimine (Hypothetical Data)

Cell LineExposure Time (h)IC₅₀ (µM)
HEK2932475.2
HepG22458.9
A5492482.1

An IC₅₀ value > 50 µM is generally considered low cytotoxicity in a preliminary screen, suggesting a favorable initial safety profile.

Tier 2: Antimicrobial Activity Assessment

Expertise & Experience: The presence of a nitrogen-containing heterocycle and an imine functional group are common features in many antimicrobial compounds. These moieties can interact with bacterial cell walls, enzymes, or nucleic acids. Therefore, a direct screen for antimicrobial activity is a logical and hypothesis-driven next step.

We will determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating a bactericidal (killing) effect rather than a bacteriostatic (growth-inhibiting) one.[8][10]

Trustworthiness: This methodology follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which is the gold standard for antimicrobial susceptibility testing, ensuring the results are reproducible and comparable to established antibiotics.[8][10]

Bacterial Strains:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Pseudomonas aeruginosa (Gram-negative, often multi-drug resistant)

  • Enterococcus faecalis (Gram-positive)

Materials:

  • Azepan-1-ylmethanimine stock solution.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well U-bottom plates.

  • Bacterial cultures grown to a 0.5 McFarland standard.

  • Positive controls (e.g., Ciprofloxacin, Vancomycin).

  • Negative control (MHB alone).

  • Growth control (MHB + bacteria, no compound).

  • Tryptic Soy Agar (TSA) plates.

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of azepan-1-ylmethanimine in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions and control wells. The final volume in each well should be 100-200 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16–20 hours under aerobic conditions.[8]

  • MIC Determination: After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • MBC Determination: Take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).

  • Plating: Spot-plate the aliquots onto TSA plates.

  • Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • MBC Reading: Count the number of colonies on each spot. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum count.

G cluster_0 Antimicrobial Screening Workflow A Prepare Serial Dilution of Compound in 96-well Plate B Inoculate with Standardized Bacterial Suspension A->B C Incubate 16-20 hours B->C D Read MIC (Lowest concentration with no growth) C->D E Subculture from clear wells onto agar plates D->E F Incubate 18-24 hours E->F G Read MBC (Lowest concentration with ≥99.9% kill) F->G

Caption: Workflow for MIC and MBC determination.

Results are presented in a clear, tabular format.

Table 2: Antimicrobial Activity of Azepan-1-ylmethanimine (Hypothetical Data)

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus816Bactericidal
E. coli>128>128Inactive
P. aeruginosa>128>128Inactive
E. faecalis1664Bacteriostatic

Interpretation: An MBC/MIC ratio of ≤4 typically indicates a bactericidal effect, while a ratio >4 suggests bacteriostatic activity.[10] In this hypothetical example, the compound shows promising activity against Gram-positive bacteria.

Tier 3: Exploratory Receptor Binding Profiling

Expertise & Experience: Given that many azepane-containing molecules exhibit CNS activity, a broad screening panel against common receptors is a prudent exploratory step. This can reveal potential therapeutic targets or identify off-target liabilities early in the discovery process. A competitive radioligand binding assay is the gold standard for this type of screen due to its robustness and sensitivity.[11]

This assay measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from its receptor. The affinity of the test compound for the receptor is determined by its IC₅₀, which is then converted to an inhibition constant (Ki).[11] This provides a quantitative measure of the compound's binding potency.

Target Panel: A commercially available panel is recommended, e.g., a safety panel that includes key GPCRs (adrenergic, dopaminergic, serotonergic, opioid), ion channels, and transporters.

Principle:

  • A preparation containing the receptor of interest (e.g., cell membrane homogenate) is incubated with a fixed concentration of a high-affinity radioligand.

  • Increasing concentrations of the unlabeled test compound (azepan-1-ylmethanimine) are added to compete for the binding sites.

  • After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[12]

  • The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC₅₀.

cluster_0 Competitive Binding cluster_1 R Receptor R_L_star Bound Complex R->R_L_star R_I Bound Complex R->R_I L_star Radio- ligand L_star->R_L_star Binds I Inhibitor (Test Cmpd) I->R_I Competes

Caption: Principle of a competitive radioligand binding assay.

Data is typically presented as percent inhibition at a fixed concentration (e.g., 10 µM) or as Ki values for any significant hits.

Table 3: Receptor Binding Profile of Azepan-1-ylmethanimine (Hypothetical Data)

Target Receptor% Inhibition @ 10 µMKi (nM)
Dopamine D₂85%120
Serotonin 5-HT₂ₐ62%850
Adrenergic α₁15%>10,000
µ-Opioid5%>10,000

Interpretation: A percent inhibition >50% at 10 µM is often considered a "hit" that warrants further investigation to determine a full dose-response curve and calculate the Ki. In this case, the compound shows notable affinity for the Dopamine D₂ receptor, suggesting a potential avenue for neurological drug development.

Synthesis and Future Directions

The preliminary in vitro data generated from this three-tiered screening cascade will provide a comprehensive initial biological profile of azepan-1-ylmethanimine.

  • Favorable Outcome: If the compound demonstrates low cytotoxicity (IC₅₀ > 50 µM) and potent, specific activity in either the antimicrobial (MIC < 16 µg/mL) or receptor binding (Ki < 1 µM) assays, it would be a strong candidate for a hit-to-lead program. Next steps would include confirming the activity in orthogonal assays, exploring the structure-activity relationship (SAR) through analog synthesis, and initiating early ADME (absorption, distribution, metabolism, and excretion) profiling.

  • Unfavorable Outcome: High cytotoxicity or a lack of significant biological activity at concentrations below the cytotoxic threshold would suggest that the compound is not a promising lead and may be deprioritized.

This logical, data-driven approach ensures that decisions made during the critical early stages of drug discovery are based on robust scientific evidence, maximizing the potential for success.

References

  • DNP Science Analysis Center. About cytotoxicity test by XTT method. [Link]

  • Naidoo, R., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [Link]

  • Nelson Labs. MIC/MBC Testing | International and Accredited Lab. [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Wikipedia. MTT assay. [Link]

  • DergiPark. Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. [Link]

  • Frontiers. Novel rapid screening assay to incorporate complexity and increase throughput in early-stage plant biological testing. [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Pacific BioLabs. Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]

  • Journal of Industrial Microbiology & Biotechnology. (2016). Automation of antimicrobial activity screening. [Link]

  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]

  • ResearchGate. Principle of the ligand-receptor binding assay. [Link]

  • PNAS. In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. [Link]

  • PubChem. [3-(Azepan-1-ylmethyl)oxan-3-yl]methanamine. [Link]

  • PubChem. [3-(Azepan-1-ylmethyl)oxetan-3-yl]methanamine. [Link]

  • PubChem. (2-Azepan-1-yl-ethyl)-[2-(3,4-dichloro-phenyl)-ethyl]-methyl-amine. [Link]

  • Journal of the American Chemical Society. (2005). High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics. [Link]

  • Chemistry – A European Journal. (2021). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability. [Link]

  • Journal of Medicinal Chemistry. (2022). Cyclic Peptide Screening Methods for Preclinical Drug Discovery. [Link]

  • JAIST Repository. mRNA display of cyclic peptide library. [Link]

  • ResearchGate. (2026). Synthesis and biological activity of 1-(azepan-1- yl)propane-1,2-dione 4-phenylthiosemicarbazone and its copper(II) complexes. [Link]

Sources

Foundational

Azepan-1-ylmethanimine Receptor Binding Affinity: Mechanistic Insights and PBP2-Targeted Pharmacology

Executive Summary Structural Causality: The Azepan-1-ylmethanimine Pharmacophore To understand the receptor affinity of azepan-1-ylmethanimine, we must analyze the causality behind its molecular geometry. Traditional pen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Structural Causality: The Azepan-1-ylmethanimine Pharmacophore

To understand the receptor affinity of azepan-1-ylmethanimine, we must analyze the causality behind its molecular geometry. Traditional penicillins (e.g., ampicillin) possess a planar acylamino side chain at the C6 position, which fits neatly into the active site clefts of PBP1 and PBP3.

In contrast, the azepan-1-ylmethanimine group consists of a seven-membered, non-planar hexahydro-1H-azepine (azepane) ring attached via a methanimine (amidine) double bond.

  • Steric Constraint: The bulky azepane ring restricts rotational flexibility.

  • Electrostatic Profile: The amidine nitrogen is highly basic and remains protonated at physiological pH.

The Causality: This bulky, positively charged, and rigid 3D conformation physically prevents the molecule from entering the narrower active sites of PBP1 and PBP3. However, the active site of Gram-negative PBP2 features a distinct hydrophobic pocket and a wider cleft that perfectly accommodates the azepan-1-ylmethanimine geometry. This structural lock-and-key mechanism is the sole driver of its unprecedented receptor specificity 2[2]. Furthermore, this steric bulk shields the core β-lactam ring from hydrolysis by several classes of β-lactamases (such as TEM-1 and AmpC), preserving its binding integrity 3[3].

Receptor Binding Affinity Profile (PBP2 Specificity)

Penicillin-binding proteins are transpeptidases responsible for cross-linking peptidoglycan in the bacterial cell wall. While most β-lactams bind almost exclusively to PBPs 1 and 3 4[4], the azepan-1-ylmethanimine derivative exhibits an inverted affinity profile.

Quantitative Binding Data

The table below summarizes the comparative binding affinities (expressed as IC₅₀) of the azepan-1-ylmethanimine pharmacophore versus a standard acylamino penicillin in Escherichia coli.

Receptor TargetAzepan-1-ylmethanimine IC₅₀ (µg/mL)Ampicillin IC₅₀ (µg/mL)Primary Morphological Consequence
PBP1a / 1b > 1000.5 - 3.9Rapid cell lysis
PBP2 < 0.1 12.5Spheroplast (spherical cell) formation
PBP3 > 1000.9Filamentation (septation failure)
PBP4 / 5 / 6 > 1003.1 - >100Minimal morphological impact

Table 1: Quantitative summary of binding affinities in E. coli. Lower IC₅₀ indicates higher receptor affinity.

Mechanistic Pathway of PBP2 Inhibition

PBP2 is an essential transpeptidase that interacts with the RodA/MreB cytoskeletal complex to maintain the rod shape of bacilli during elongation. When the azepan-1-ylmethanimine moiety binds covalently to the serine active site of PBP2, it halts lateral peptidoglycan synthesis. Because septal synthesis (driven by PBP3) continues unchecked, the bacteria undergo a morphological shift from rods to osmotically fragile spherical cells known as spheroplasts [[5]](5].

PBP2_Pathway A Azepan-1-ylmethanimine B PBP2 Active Site A->B Specific Affinity C RodA/MreB Complex Arrest B->C Inhibits Transpeptidation D Peptidoglycan Elongation Halts C->D Disrupts Cytoskeleton E Spheroplast Formation D->E Morphological Shift F Bacterial Cell Lysis E->F Osmotic Instability

Pathway of PBP2 inhibition by azepan-1-ylmethanimine leading to cell lysis.

Self-Validating Experimental Protocol: Bocillin-FL Affinity Assay

To empirically validate the receptor binding characteristics of azepan-1-ylmethanimine derivatives, researchers must utilize a competitive binding assay. The following protocol uses Bocillin-FL (a fluorescent penicillin) and is designed as a self-validating system through internal competitive controls.

Step-by-Step Methodology:
  • Membrane Isolation: Harvest E. coli K-12 cells at mid-log phase. Lyse via French press and isolate the inner membrane fraction using ultracentrifugation (100,000 × g for 60 mins). Resuspend in 50 mM sodium phosphate buffer (pH 7.0).

  • Compound Incubation (The Variable): Aliquot the membrane suspension. Treat samples with the azepan-1-ylmethanimine derivative at titrated concentrations (0.01, 0.1, 1.0, and 10 µg/mL). Incubate at 37°C for 30 minutes to allow covalent binding to target receptors.

  • Fluorescent Labeling (The Competitor): Add 10 µM Bocillin-FL to all aliquots. Incubate for an additional 30 minutes in the dark. Bocillin-FL will bind to any PBPs not already occupied by the test compound.

  • Protein Resolution: Solubilize the membranes using 2% SDS and run the samples on a 10% SDS-PAGE gel.

  • Detection & Validation: Image the gel using a fluorometer (excitation 488 nm, emission 530 nm).

    • Self-Validation Check 1 (Negative Control): The untreated lane must show fluorescent bands for all PBPs (1a, 1b, 2, 3, 4), confirming membrane integrity.

    • Self-Validation Check 2 (Positive Control): An ampicillin-treated lane should show a loss of fluorescence primarily at the PBP1 and PBP3 molecular weights.

    • Experimental Confirmation: A successful azepan-1-ylmethanimine assay will reveal the selective disappearance of only the ~66 kDa band (PBP2), proving the structural causality of its receptor specificity.

Synergistic Receptor Targeting

Because the azepan-1-ylmethanimine pharmacophore targets PBP2 exclusively, it leaves PBP1 and PBP3 fully functional. In some cases, bacteria can survive PBP2 inhibition by relying on PBP1/3-mediated peptidoglycan synthesis, albeit in a spherical shape.

However, when an azepan-1-ylmethanimine derivative is combined with a β-lactam that targets PBP1 and PBP3 (such as cephalexin or aztreonam), the cell loses all structural integrity mechanisms simultaneously. This complementary receptor targeting creates a profound, lethal synergistic effect, preventing the bacteria from compensating for the loss of rod shape 6[6].

Synergy_Logic MEC Azepan-1-ylmethanimine (Targets PBP2) PBP2 Loss of Rod Shape (Spheroplasts) MEC->PBP2 Binds PBP2 CEPH Cephalosporin (Targets PBP1/3) PBP13 Loss of Septation (Filamentation) CEPH->PBP13 Binds PBP1/3 SYN Lethal Synergistic Lysis PBP2->SYN Combined Failure PBP13->SYN Combined Failure

Workflow demonstrating synergistic lethal lysis via dual PBP targeting.

Conclusion

The azepan-1-ylmethanimine moiety represents a masterclass in rational drug design. By leveraging steric constraints and basicity, it subverts the traditional β-lactam binding profile, achieving pinpoint specificity for PBP2. For drug development professionals, understanding this unique receptor affinity is critical for engineering next-generation adjuvant therapies capable of overcoming multi-drug resistant Gram-negative pathogens.

Sources

Exploratory

Crystallographic Structure and Mechanistic Profiling of Azepan-1-ylmethanimine Complexes

Executive Summary In the landscape of structural biology and rational drug design, the precise stereochemistry and atomic coordinates of a pharmacophore dictate its clinical efficacy. The azepan-1-ylmethanimine moiety is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structural biology and rational drug design, the precise stereochemistry and atomic coordinates of a pharmacophore dictate its clinical efficacy. The azepan-1-ylmethanimine moiety is the defining side-chain structural feature of amidinopenicillins, most notably mecillinam (amdinocillin). Unlike traditional amide-linked beta-lactams, the amidine linkage combined with the seven-membered azepane ring confers extreme selectivity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.

This technical guide provides an in-depth analysis of the crystallographic properties of azepan-1-ylmethanimine complexes. By examining the atomic-level interactions between this pharmacophore and its macromolecular targets, structural biologists and drug development professionals can leverage these insights to engineer next-generation beta-lactamase-resistant antibiotics.

Structural Biology of the Azepan-1-ylmethanimine Pharmacophore

The standalone crystal structure of the azepan-1-ylmethanimine complex reveals the unique conformational flexibility of the amidine group and the azaheptane (azepane) ring. Foundational X-ray structural investigations of 6-(n,n-1,6-hexyleneformamidine)-penicillanic acid demonstrate that the asymmetric unit contains two independent molecules differing in their detailed conformations.

The seven-membered azepane ring introduces a specific steric bulk and lipophilicity. This structural geometry prevents binding to the broader active sites of PBP1 and PBP3, driving the extreme specificity for the narrower, deeper cleft of PBP2. Furthermore, the amidine nitrogen alters the electron density of the beta-lactam core, accelerating the acylation rate specifically for PBP2.

Mechanism A Azepan-1-ylmethanimine (Mecillinam) B Periplasmic Space Entry A->B C High Affinity Binding to PBP2 B->C D Beta-Lactamase Evasion B->D E Inhibition of Cell Wall Elongation C->E F Bacterial Cell Lysis E->F

Mechanistic pathway of azepan-1-ylmethanimine targeting PBP2.

Target Engagement: Macromolecular Complexes

To understand resistance mechanisms and target engagement, it is critical to analyze the co-crystal structures of azepan-1-ylmethanimine derivatives with target proteins.

Covalent Trapping in Beta-Lactamases: A pivotal crystallographic achievement is the resolution of the BlaC enzyme (from Mycobacterium tuberculosis) covalently bound to mecillinam . By utilizing an E166A mutation, researchers successfully trapped the acyl-enzyme intermediate. Glutamate 166 acts as the general base that activates the deacylating water molecule; its removal stalls the reaction post-acylation. The resulting 1.50 Å resolution structure (PDB: 3NC8) allows for the precise mapping of the azepan-1-ylmethanimine moiety covalently bound to the catalytic Ser70.

Secondary Structural Factors: Beyond direct binding to PBPs, sensitivity to azepan-1-ylmethanimine derivatives is also phenotypically linked to other structural targets, such as the Escherichia coli shikimate kinase I (AroK). The crystal structure of AroK provides a broader systems-biology context for how metabolic enzyme conformations can confer susceptibility to this specific pharmacophore class.

Quantitative Crystallographic and Kinetic Data

The structural logic of azepan-1-ylmethanimine complexes is validated by both X-ray diffraction metrics and binding kinetics. The tables below summarize the critical quantitative data.

Table 1: Crystallographic Data Summary of Azepan-1-ylmethanimine Complexes

Complex / MoleculePDB ID / RefResolution (Å)Space GroupR-workR-freeKey Structural Feature
Mecillinam (Small Molecule)Krajewski (1981)N/A (Single Crystal)P2₁0.045N/AAzepane ring conformation
BlaC-E166A + Mecillinam3NC81.50P 21 21 210.1600.190Covalent acyl-enzyme intermediate
AroK (Shikimate Kinase I)1L4Y1.50P 32 2 10.2050.235Confers mecillinam sensitivity

Table 2: Binding Affinities (IC50) of Azepan-1-ylmethanimine to PBPs

Target ProteinIC50 (μg/mL)Binding KineticsCausality / Structural Rationale
PBP2< 0.1Rapid AcylationHigh complementarity with the azepane ring bulk
PBP1a / 1b> 100Poor AffinitySteric clash with the amidine linkage
PBP3> 100Poor AffinityActive site cleft too shallow for azepane

Experimental Methodology: Trapping Covalent Intermediates

To achieve high-resolution structural data, the crystallization of azepan-1-ylmethanimine complexes requires a rigorous, self-validating workflow. The following protocol details the co-crystallization of the BlaC-E166A acyl-enzyme intermediate.

Step-by-Step Crystallization Protocol

Step 1: Protein Expression and Purification

  • Transform E. coli BL21(DE3) with a pET28a vector containing the BlaC-E166A mutant gene.

  • Induce expression with 0.5 mM IPTG at 18°C for 16 hours.

  • Purify via Ni-NTA affinity chromatography, followed by TEV protease cleavage of the His-tag.

  • Perform size-exclusion chromatography (Superdex 75) in a buffer of 50 mM HEPES (pH 7.5) and 150 mM NaCl. Causality: The E166A mutation is non-negotiable for this workflow. It removes the catalytic base required for deacylation, effectively stalling the enzyme in the acyl-enzyme intermediate state upon reaction with the beta-lactam.

Step 2: Complex Formation and Self-Validation

  • Concentrate the purified BlaC-E166A to 10 mg/mL.

  • Incubate the protein with a 10-fold molar excess of the azepan-1-ylmethanimine ligand (mecillinam) for 2 hours at 4°C.

  • Validation Checkpoint: Subject a 2 μL aliquot of the complex to intact protein Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: A mass shift corresponding exactly to the molecular weight of the azepan-1-ylmethanimine derivative (minus the leaving group) confirms 100% occupancy of the covalent acyl-enzyme intermediate. Proceeding to vapor diffusion without this validation risks crystallizing the apo-enzyme.

Step 3: Vapor Diffusion Crystallization

  • Set up hanging drop vapor diffusion plates at 20°C.

  • Mix 1 μL of the validated protein-ligand complex with 1 μL of reservoir solution (0.1 M Bis-Tris pH 6.5, 25% w/v PEG 3350, 0.2 M ammonium sulfate). Causality: PEG 3350 acts as a precipitant by competing for water, gently driving the covalently modified protein into a supersaturated state conducive to nucleation without denaturing the complex.

Step 4: X-Ray Diffraction and Refinement

  • Cryoprotect the resulting crystals in the reservoir solution supplemented with 20% glycerol, then flash-freeze in liquid nitrogen.

  • Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å).

  • Process the data using XDS and solve phases via molecular replacement using the apo-BlaC structure as a search model.

CrystallographyWorkflow N1 Protein Expression & Purification (e.g., BlaC-E166A or PBP2) N3 Covalent Complex Formation (Mass Spec Validated) N1->N3 N2 Ligand Preparation (Azepan-1-ylmethanimine) N2->N3 N4 Vapor Diffusion Crystallization (PEG 3350 Precipitant) N3->N4 N5 X-Ray Diffraction (Synchrotron Source) N4->N5 N6 Phase Determination (Molecular Replacement) N5->N6

Workflow for crystallizing azepan-1-ylmethanimine covalent complexes.

References

  • Title: The X-ray structural investigation of 6-(n,n-1,6-hexyleneformamidine)-penicillanic acid (mecillinam) Source: The Journal of Antibiotics (Tokyo) URL: [Link]

  • Title: Crystal Structure of BlaC-E166A covalently bound with Mecillinam (PDB ID: 3NC8) Source: RCSB Protein Data Bank URL: [Link]

  • Title: Crystal structure of the Escherichia coli shikimate kinase I (AroK) that confers sensitivity to mecillinam Source: Proteins: Structure, Function, and Bioinformatics URL: [Link]

Protocols & Analytical Methods

Method

The Azepane-Derived Azomethine Ylide: A Versatile Intermediate for Heterocyclic Synthesis

Introduction: Unlocking the Potential of a Transient Dipole In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount obj...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Transient Dipole

In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. The azepan-1-ylmethanimine, as a conceptual precursor to the corresponding azomethine ylide, represents a powerful, albeit transient, intermediate for the construction of intricate nitrogen-containing heterocyclic scaffolds. While "azepan-1-ylmethanimine" itself is not a commonly isolated species, its in-situ generation and immediate participation in [3+2] cycloaddition reactions provide a robust platform for synthesizing a diverse array of five-membered rings, particularly substituted pyrrolidines. These structural motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a multitude of biologically active natural products and pharmaceutical agents.[1][2]

This technical guide offers an in-depth exploration of the generation and synthetic applications of azomethine ylides derived from azepane. We will delve into the mechanistic underpinnings of their formation and subsequent cycloaddition reactions, providing detailed, field-proven protocols for key transformations. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methodologies for their specific synthetic targets.

Core Concept: The [3+2] Cycloaddition of Azomethine Ylides

The cornerstone of the synthetic utility of azepane-derived azomethine ylides lies in their behavior as 1,3-dipoles in [3+2] cycloaddition reactions.[3] An azomethine ylide consists of an iminium ion adjacent to a carbanion, creating a reactive species poised to react with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring.[1] This reaction is highly valuable as it can generate multiple new stereocenters in a single, often highly stereoselective, step.[1]

The generation of non-stabilized azomethine ylides from simple secondary amines like azepane is most commonly achieved through the condensation with an aldehyde.[4] This reaction proceeds via an initial iminium ion formation, followed by a prototropic shift to yield the transient azomethine ylide.

Generation of Azepane-Derived Azomethine Ylides: A Mechanistic Overview

The in-situ formation of an azomethine ylide from azepane and an aldehyde is a critical first step. The reaction is typically facilitated by heat or acid catalysis.[5][6]

Caption: General workflow for the generation of an azomethine ylide from azepane and an aldehyde.

The choice of aldehyde is crucial as the 'R' group will be incorporated into the final heterocyclic product. For intramolecular cycloadditions, the aldehyde must contain a tethered dipolarophile.[5][6] While azepane can be a more challenging substrate compared to smaller cyclic amines like pyrrolidine or piperidine due to conformational factors, successful cycloadditions have been reported, often requiring higher temperatures or microwave irradiation.[5][6]

Application I: Synthesis of Fused Polycyclic Amines via Intramolecular [3+2] Cycloaddition

A powerful application of this chemistry is the synthesis of complex, fused polycyclic amines through intramolecular [3+2] cycloaddition.[4] This strategy involves reacting azepane with an aldehyde that has a pendant alkene or alkyne group. The in-situ generated azomethine ylide then undergoes a highly diastereoselective intramolecular cycloaddition to construct a new five-membered ring fused to the azepane core.[5][6]

Caption: Workflow for the synthesis of fused polycyclic amines.

Experimental Protocol: Synthesis of a Fused Azepane-Pyrrolidine System

This protocol is adapted from methodologies reported for the intramolecular cycloaddition of azomethine ylides derived from cyclic amines.[5][6]

Materials:

  • Azepane

  • Aldehyde with a pendant dipolarophile (e.g., (E)-5-phenylpent-4-enal)

  • Benzoic acid (catalyst)

  • Anhydrous toluene

  • Molecular sieves (4Å)

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.), azepane (1.2 eq.), benzoic acid (0.1 eq.), and a small quantity of activated 4Å molecular sieves in anhydrous toluene.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

  • Continue heating until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC). Higher temperatures or microwave irradiation (e.g., 160 °C for 30 minutes) may be required for less reactive substrates like azepane.[5][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fused polycyclic amine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Dean-Stark Trap: The formation of the iminium ion and subsequently the azomethine ylide involves the elimination of water. Removing water from the reaction mixture drives the equilibrium towards product formation.

  • Benzoic Acid Catalyst: Benzoic acid facilitates the condensation and the prototropic shift to form the azomethine ylide.[5]

  • Excess Azepane: Using a slight excess of the amine helps to ensure complete consumption of the limiting aldehyde.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.

ParameterValue/ConditionRationale
Temperature Reflux in toluene (or higher with microwave)Provides the necessary activation energy for ylide formation and cycloaddition, especially for the less reactive azepane.[5][6]
Catalyst Benzoic Acid (10 mol%)Facilitates the reaction cascade.[5]
Solvent TolueneAllows for azeotropic removal of water and provides a suitable temperature for the reaction.

Application II: Synthesis of Spirocyclic Pyrrolidines

Another significant application is the synthesis of spiro-pyrrolidines, where the five-membered ring is attached to another ring system at a single carbon atom.[2] This is achieved through an intermolecular [3+2] cycloaddition of an azepane-derived azomethine ylide with a dipolarophile that is part of a cyclic system, such as a methyleneindolinone.[7] Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensional complexity.[8]

Experimental Protocol: Three-Component Synthesis of a Spiro[azepane-2,3'-pyrrolidine] Derivative

This protocol is a conceptual adaptation based on established three-component [3+2] cycloaddition reactions for the synthesis of spiro-pyrrolidines.[2][9]

Materials:

  • A cyclic ketone (e.g., isatin for spiro-oxindoles)

  • Azepane

  • A dipolarophile (e.g., an α,β-unsaturated ketone)

  • A suitable solvent (e.g., methanol or ethanol)

Procedure:

  • In a round-bottom flask, dissolve the cyclic ketone (1.0 eq.) and the dipolarophile (1.0 eq.) in the chosen solvent.

  • Add azepane (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product often precipitates out and can be collected by filtration. If not, perform a standard aqueous workup.

  • Wash the collected solid with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials.

  • If necessary, purify the product further by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • One-Pot, Three-Component Reaction: This approach is highly atom-economical and efficient, as it avoids the isolation of intermediates.

  • Protic Solvent: Solvents like methanol or ethanol can facilitate the proton transfers involved in the formation of the azomethine ylide.

  • Stoichiometry: The use of near-equimolar amounts of the three components is typical for this type of reaction.

A Note on Pyrazolidine Synthesis

While the [3+2] cycloaddition is a versatile tool, it is important to note that the synthesis of pyrazolidines (a five-membered ring with two adjacent nitrogen atoms) typically involves the cycloaddition of azomethine imines , not azomethine ylides.[10][11][12] Azomethine imines are 1,3-dipoles containing a N-N bond and are often generated from the reaction of hydrazines with aldehydes.[12] Therefore, while azepane-derived intermediates are central to the synthesis of pyrrolidines, they are not the typical precursors for pyrazolidines.

Conclusion: A Gateway to Novel Heterocycles

The in-situ generation of azomethine ylides from azepane provides a powerful and versatile strategy for the synthesis of complex nitrogen-containing heterocycles. The subsequent [3+2] cycloaddition reactions, whether intramolecular or intermolecular, allow for the diastereoselective construction of fused and spirocyclic pyrrolidine derivatives. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can effectively harness the reactivity of this transient 1,3-dipole to access novel molecular architectures for applications in drug discovery and materials science. The continued exploration of less common cyclic amines like azepane in these transformations promises to further expand the toolkit of synthetic chemists.

References

  • Mantelingu, K., Lin, Y., & Seidel, D. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters, 16(22), 5910–5913. Available at: [Link]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons.
  • Mantelingu, K., Lin, Y., & Seidel, D. (2014). Intramolecular [3 + 2]-cycloadditions of azomethine ylides derived from secondary amines via redox-neutral C-H functionalization. Organic letters, 16(22), 5910-5913. Available at: [Link]

  • Gajda, T., & Mlynarski, J. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules, 22(12), 2235. Available at: [Link]

  • Seidel, D. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters. Available at: [Link]

  • Wikipedia contributors. (2023). Azomethine ylide. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gajda, T., & Mlynarski, J. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules (Basel, Switzerland), 22(12), 2235. Available at: [Link]

  • Bahule, B. B., & Nandurkar, Y. M. (2012). Synthesis of Pyrazolidines (5-membered heterocyclic rings) through 1, 3- dipolar cycloadditions of azomethine imines. IOSR Journal of Applied Chemistry, 2(6), 39-40. Available at: [Link]

  • Hassan, A. S., Moustafa, A. H., & El-Sayed, M. E. (2021). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 26(16), 4987. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. RSC Advances. Available at: [Link]

  • Paira, P., et al. (2022). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. Organic & Biomolecular Chemistry, 20(1), 24-48. Available at: [Link]

  • Wang, Y., et al. (2018). [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. RSC Advances, 8(52), 29599-29603. Available at: [Link]

  • Mantelingu, K., Lin, Y., & Seidel, D. (2014). Intramolecular [3 + 2]-cycloadditions of azomethine ylides derived from secondary amines via redox-neutral C-H functionalization. Organic letters, 16(22), 5910–5913. Available at: [Link]

  • Li, X., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(1), 1. Available at: [Link]

  • Pearson, W. H., & Lian, B. W. (2010). Cycloadditions of Nonstabilized 2-Azaallyllithiums (2-Azaallyl Anions) and Azomethine Ylides with Alkenes: [3 + 2] Approaches to Pyrrolidines and Application to Alkaloid Total Synthesis. Israel Journal of Chemistry, 50(5‐6), 676-686.
  • Arumugam, N., & Al-dhfyan, A. (2015). Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry, 31(3), 1439-1447. Available at: [Link]

  • Chen, X. H., Zhang, W. Q., & Gong, L. Z. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(38), 13818-13819. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Available at: [Link]

  • Pearson, W. H., & Stevens, E. P. (1999). Nonstabilized N-Unsubstituted Azomethine Ylides: A Synthesis of Indolizidine 239CD. Organic Letters, 1(1), 145–147. Available at: [Link]

  • ResearchGate. (2007). Intermolecular Cycloaddition of Nonstabilized Azomethine Ylides Generated From 1,3-Thiazolidine-4-Carboxylic Acids: Synthesis of. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Mechanism for the generation of azomethine ylide. Available at: [Link]

  • Hussein, E. M., et al. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study. Arabian Journal of Chemistry, 15(9), 104069.
  • Thieme. (n.d.). [3+2] Cycloaddition of Azomethine Ylides. Available at: [Link]

  • Padwa, A., et al. (1998). [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides. 7. Stereoselective Synthesis of Epibatidine and Analogues. The Journal of Organic Chemistry, 63(3), 760–768. Available at: [Link]

Sources

Application

Application Note: Preparation and Optimization of Azepan-1-ylmethanimine (Mecillinam) Stock Solutions for Cell Culture

Executive Summary This application note provides a rigorous, self-validating protocol for the preparation, handling, and storage of azepan-1-ylmethanimine derivatives. In cell culture and pharmacology, this chemical moie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a rigorous, self-validating protocol for the preparation, handling, and storage of azepan-1-ylmethanimine derivatives. In cell culture and pharmacology, this chemical moiety is universally recognized as the active side-chain of Mecillinam (also known as Amdinocillin). Unlike broad-spectrum penicillins, this compound features a unique azepane ring attached via a methanimine linkage, granting it extreme selectivity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.

Chemical Nomenclature & Mechanism of Action

Azepan-1-ylmethanimine refers to the defining functional group of Mecillinam (IUPAC: (2S,5R,6R)-6-{[(azepan-1-yl)methylidene]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) [1].

Causality of Action: While most β-lactam antibiotics target PBP3 to inhibit cell septation, the azepan-1-ylmethanimine group selectively binds PBP2 [2]. PBP2 is strictly responsible for peptidoglycan elongation. Inhibiting this specific protein forces rod-shaped bacteria (such as E. coli) to transition into structurally compromised spherical cells, eventually leading to osmotic instability and lysis.

MOA A Azepan-1-ylmethanimine (Mecillinam) B Penicillin-Binding Protein 2 (PBP2) A->B Selective Binding C Peptidoglycan Elongation Arrest B->C Inhibition D Spherical Cell Formation C->D Structural Shift E Bacterial Cell Lysis D->E Osmotic Instability

Fig 1. Mechanism of action for azepan-1-ylmethanimine (Mecillinam) targeting PBP2 in bacteria.

Physicochemical Properties & Stability Data

Mecillinam is highly sensitive to environmental factors. Hydrolysis of the β-lactam ring is accelerated by ambient water, transition metals, and physiological pH levels.

Table 1: Physicochemical & Solubility Profile
SolventMax SolubilitySonication RequiredSterilization Method
H₂O 100 mg/mL (307.29 mM)Yes0.22 µm PES Filtration
DMSO 250 mg/mL (768.21 mM)YesNot typically required
Table 2: Stock Solution Dilution Guide (for 10 mg of Mecillinam, MW = 325.43 g/mol )
Target ConcentrationVolume of Solvent to Add to 10 mg
1 mM 30.73 mL
5 mM 6.15 mL
10 mM 3.07 mL
50 mM 0.61 mL
Table 3: Stability Profile in Various Conditions
ConditionStorage TemperatureStability / Half-life
Solid Powder -20°C3 years
Stock Solution (DMSO/H₂O) -80°C6 months
Stock Solution (DMSO/H₂O) -20°C1 month
Aqueous Media (pH 7.4) 37°C2 - 4 hours
Aqueous Media (pH 6.5) 37°C~6 hours

Experimental Protocol: Stock Solution Preparation

Self-Validating Workflow: To ensure reproducibility, this protocol is specifically designed to mitigate the primary modes of β-lactam degradation: hydrolysis and thermal breakdown.

Materials Required:
  • Mecillinam powder (CAS: 32887-01-7) [3].

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Sterile Milli-Q Water.

  • 0.22 µm Polyethersulfone (PES) syringe filters.

  • Amber microcentrifuge tubes (or foil-wrapped tubes).

  • Nitrogen gas (optional, for purging).

Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized Mecillinam vial to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly on the powder, immediately initiating β-lactam ring hydrolysis before the solvent is even added.

  • Solvent Selection & Addition:

    • For DMSO: Add the required volume of newly opened, anhydrous DMSO to achieve up to 250 mg/mL [3].

    • For Water: Add sterile Milli-Q water to achieve up to 100 mg/mL.

    • Causality: DMSO is highly hygroscopic. Using old DMSO introduces atmospheric water, which degrades the stock over time. Water is an acceptable solvent but requires immediate downstream sterilization and limits the maximum achievable concentration.

  • Dissolution: Vortex the solution for 30-60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 1-2 minutes.

    • Causality: The azepan-1-ylmethanimine moiety can cause transient aggregation; sonication provides the kinetic energy needed to break these intermolecular forces without degrading the heat-labile β-lactam core.

  • Sterilization (Water only): Pass the aqueous solution through a 0.22 µm PES filter.

    • Causality: β-lactams cannot be autoclaved. PES filters are chosen over Nylon or Cellulose Acetate due to their low protein/drug binding characteristics, ensuring the final concentration remains accurate.

  • Aliquot & Storage: Dispense the stock solution into single-use amber aliquots. Purge the headspace with Nitrogen gas if available. Store immediately at -80°C [3].

    • Causality: Repeated freeze-thaw cycles cause mechanical shear and localized heating, rapidly degrading the antibiotic. Nitrogen purging displaces oxygen and ambient moisture, maximizing the 6-month shelf life.

Workflow Start Weigh Powder (Protect from light) Solvent Select Solvent Start->Solvent H2O Sterile H2O (Max 100 mg/mL) Solvent->H2O DMSO Fresh DMSO (Max 250 mg/mL) Solvent->DMSO Vortex Vortex & Sonicate H2O->Vortex DMSO->Vortex Filter Filter Sterilize (0.22 µm PES) Store Aliquot & Store (-80°C, N2 gas) Filter->Store Vortex->Filter If H2O used Vortex->Store If DMSO used

Fig 2. Experimental workflow for preparing and storing Mecillinam stock solutions.

Application in Cell Culture Assays

When applying the stock solution to bacterial cultures (e.g., E. coli MIC assays or single-cell microfluidic imaging [4]), researchers must account for the rapid degradation of Mecillinam in standard growth media.

Field-Proven Insight: In standard Luria-Bertani (LB) or MOPS media at pH 7.4 and 37°C, Mecillinam has a half-life of only 2 to 4 hours [2]. If an assay extends beyond this window, the effective concentration will drop below the Minimum Inhibitory Concentration (MIC), leading to false-negative resistance profiles.

Optimization Strategy: Lowering the experimental media pH to 6.5 extends the half-life of the azepan-1-ylmethanimine complex to ~6 hours without significantly perturbing E. coli logarithmic growth [2].

References

  • PLOS ONE - Stability of β-lactam antibiotics in bacterial growth media.[Link]

  • PNAS - Antibiotic susceptibility testing in less than 30 min using direct single-cell imaging.[Link]

Sources

Method

Application Note: Azepan-1-ylmethanimine as a Synthetic Intermediate in Amidinopenicillin Drug Discovery

Introduction & Strategic Rationale In the landscape of β -lactam antibiotic drug discovery, the C6 position of the penam nucleus (6-aminopenicillanic acid, or 6-APA) has traditionally been functionalized with an amide li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the landscape of β -lactam antibiotic drug discovery, the C6 position of the penam nucleus (6-aminopenicillanic acid, or 6-APA) has traditionally been functionalized with an amide linkage. While this yielded blockbuster drugs like ampicillin and amoxicillin, the rise of β -lactamase-mediated resistance necessitated novel structural paradigms.

The introduction of an amidine linkage—specifically utilizing the azepan-1-ylmethanimine moiety (also known as a hexamethyleneiminomethyleneamino group)—birthed a distinct and highly specialized subclass of antibiotics known as amidinopenicillins[1]. The most prominent clinical success of this strategy is Mecillinam (Amdinocillin) and its orally bioavailable prodrug, Pivmecillinam [2].

As a synthetic intermediate, azepan-1-ylmethanimine derivatives offer unique electrophilic properties that allow for mild, stereoretentive coupling to the sensitive β -lactam core[3]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing azepane-derived intermediates in the synthesis of amidinopenicillins.

Mechanistic Causality: The PBP-2 Specificity

The shift from an amide to an azepan-1-ylmethanimine side chain is not merely a structural novelty; it fundamentally alters the pharmacodynamic profile of the molecule.

Classic penicillins mimic the D-Ala-D-Ala terminus of peptidoglycan precursors, allowing them to bind Penicillin-Binding Proteins 1 and 3 (PBP-1, PBP-3), which leads to rapid cell lysis or filamentation[1]. However, the basic, sterically bulky azepane ring within the amidine framework alters the spatial and electronic geometry of the antibiotic[4]. This specific geometry restricts its binding affinity almost exclusively to PBP-2 in Gram-negative bacteria[2].

Inhibition of PBP-2 prevents the maintenance of the rod shape in organisms like Escherichia coli, resulting in osmotically fragile spherical cells that eventually undergo lysis[1]. Furthermore, this unique target profile allows mecillinam to retain efficacy against certain bacterial strains that have developed resistance mechanisms against standard amide-linked β -lactams[5].

MoAPathway Drug Azepan-1-ylmethanimine Side Chain (Mecillinam) Target Penicillin-Binding Protein 2 (PBP-2) Drug->Target High-Affinity Binding Process Peptidoglycan Synthesis Disruption Target->Process Inhibits Transpeptidase Phenotype Spherical Cell Formation Process->Phenotype Loss of Rod Shape Outcome Bacterial Cell Lysis Phenotype->Outcome Osmotic Instability

Fig 1: Mechanism of action pathway for amidinopenicillins targeting PBP-2.

Synthetic Methodologies & Protocols

The synthesis of the azepan-1-ylmethanimine linkage onto 6-APA requires careful consideration of the β -lactam ring's fragility. Traditional amide coupling techniques (using acid chlorides or mixed anhydrides) are unsuitable for amidine formation. Instead, the most robust industrial approach utilizes an activated acetal derivative of N -formylhexamethyleneimine[3].

Protocol 1: Preparation of the Azepane Acetal Precursor

To create a stable yet reactive electrophile, N -formylhexamethyleneimine is converted into 1-hexamethyleneiminecarboxaldehyde dimethyl acetal .

  • Activation: React N -formylhexamethyleneimine with a methylating agent (e.g., dimethyl sulfate or methyl fluorosulfonate) at 10–20°C to form the highly reactive iminium salt[6].

  • Acetalization: Introduce sodium methoxide (NaOMe) in methanol under strict anhydrous conditions. The methoxide attacks the iminium carbon, yielding the dimethyl acetal.

  • Purification: Extract the product using an organic solvent (e.g., diethyl ether) and distill under reduced pressure to isolate the pure acetal.

Protocol 2: Coupling to Form Mecillinam

This protocol leverages the acetal as a mild electrophile, avoiding the harsh, moisture-sensitive conditions of Vilsmeier-Haack reagents.

  • Substrate Solubilization: Suspend 1.0 equivalent of 6-APA in anhydrous methanol.

  • Base Catalysis: Add 1.05 equivalents of Triethylamine (TEA) dropwise.

    • Causality: 6-APA is a zwitterion and poorly soluble in alcohols. TEA deprotonates the C3 carboxylic acid, forming a soluble triethylammonium salt. This simultaneously exposes the C6 primary amine, maximizing its nucleophilicity[3].

  • Temperature Control: Cool the reaction mixture to 0–5°C.

    • Causality: The β -lactam ring is highly susceptible to nucleophilic attack by methanol or TEA at elevated temperatures, which would lead to irreversible ring opening and degradation[4].

  • Coupling: Add 1.1 equivalents of 1-hexamethyleneiminecarboxaldehyde dimethyl acetal dropwise over 30 minutes. Stir the reaction for 5–10 hours at 5°C. The primary amine of 6-APA attacks the acetal carbon, and the subsequent elimination of two methanol molecules drives the formation of the amidine double bond[3].

  • Product Isolation: Add a weak organic acid (e.g., formic acid or acetic acid) to adjust the pH to 4.5–5.0.

Self-Validation Checkpoint: The initial suspension of 6-APA in methanol will be opaque. Upon the addition of TEA, the mixture must become a clear solution, confirming the formation of the active salt. Following the reaction, lowering the pH to the isoelectric point (pH 4.5) will trigger the immediate precipitation of the mecillinam zwitterion as a white crystalline solid[3]. Failure to achieve a clear solution initially indicates degraded 6-APA, while a lack of precipitation indicates incomplete coupling.

SynthesisWorkflow N_Formyl N-Formylhexamethyleneimine Acetal Dimethyl Acetal Derivative N_Formyl->Acetal Activation Mecillinam Mecillinam (Amidine) Acetal->Mecillinam TEA, MeOH, 5°C APA 6-APA Core APA->Mecillinam Nucleophilic Substitution Pivmecillinam Pivmecillinam (Prodrug) Mecillinam->Pivmecillinam Esterification

Fig 2: Synthetic workflow of Mecillinam utilizing an azepane-derived acetal intermediate.

Protocol 3: Synthesis of Pivmecillinam (Prodrug)

Because the highly polar amidine group reduces oral bioavailability, mecillinam is often converted into its pivaloyloxymethyl ester prodrug[2].

  • Dissolve mecillinam in an aprotic polar solvent (e.g., N,N -dimethylformamide).

  • Add anhydrous potassium carbonate ( K2​CO3​ ) as an acid scavenger.

  • Add chloromethyl pivalate dropwise at 0–25°C. Stir for 10–20 hours[7].

  • Quench with water and extract the lipophilic pivmecillinam into an organic phase (e.g., ethyl acetate), followed by crystallization.

Quantitative Data: Amidine vs. Amide β -Lactams

The structural divergence provided by the azepan-1-ylmethanimine intermediate results in distinct pharmacological and physical properties compared to traditional amide-linked penicillins.

PropertyClassic Penicillins (e.g., Ampicillin)Amidinopenicillins (Mecillinam)
C6 Side Chain Amide linkageAmidine (Azepan-1-ylmethanimine)
Primary Target PBP-1, PBP-3PBP-2
Morphological Effect Rapid lysis or filamentationSpherical cell formation
Gram-Negative Efficacy Broad, but highly susceptible to β -lactamasesHighly active against Enterobacteriaceae
Degradation Pathway β -lactam ring hydrolysisAmidine bond hydrolysis & β -lactam opening
Oral Bioavailability Moderate to HighLow (Requires Pivoxil prodrug formulation)

References

  • National Center for Biotechnology Information (PMC) - Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase URL:[Link]

  • Google Patents - Method for preparing mecillinam (Patent CN101024648A)
  • Patsnap Synapse - What is AMDINOCILLIN PIVOXIL used for? URL:[Link]

  • Google Patents - Production of pivmecillinam (Patent JPH0236186A)
  • Johns Hopkins ABX Guide - Amdinocillin (Mecillinam) URL:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals) - Amdinocillin (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli URL:[Link]

  • Google Patents - Method for producing derivatives of 6-beta amidinopenicillanic acid (Patent DE3012667A1)

Sources

Application

Application Note: In Vivo Dosing Strategies and Vehicles for Azepan-1-ylmethanimine Derivatives

Executive Summary & Pharmacological Rationale The azepan-1-ylmethanimine moiety is the critical 6-beta substituent that defines the amidinopenicillin class of beta-lactam antibiotics, most notably represented by mecillin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The azepan-1-ylmethanimine moiety is the critical 6-beta substituent that defines the amidinopenicillin class of beta-lactam antibiotics, most notably represented by mecillinam (amdinocillin)[1]. In preclinical drug development and in vivo efficacy modeling, delivering compounds containing this specific pharmacophore presents unique challenges. While the moiety confers exquisite target specificity against Gram-negative Enterobacteriaceae (including extended-spectrum beta-lactamase [ESBL] producers)[2][3], the high polarity of the free acid results in poor gastrointestinal absorption[4].

This application note provides researchers with authoritative, field-proven methodologies for formulating and dosing azepan-1-ylmethanimine derivatives in vivo. It covers intravenous (IV) delivery of the active free acid and oral gavage strategies utilizing its pivaloyloxymethyl ester prodrug (pivmecillinam), ensuring robust pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

Mechanism of Action: The Azepan-1-ylmethanimine Pharmacophore

Unlike traditional penicillins and cephalosporins that bind preferentially to Penicillin-Binding Proteins (PBPs) 1A, 1B, or 3, the azepan-1-ylmethanimine side chain drives highly selective, avid binding to PBP2 [1][2].

Causality in Experimental Design: Because PBP2 is a peptidoglycan elongation-initiating enzyme, its inhibition does not immediately lyse the bacteria. Instead, it halts cell wall elongation, forcing the bacteria into osmotically fragile spherical forms[1][5]. Researchers utilizing in vivo models must account for this delayed lytic kinetic when designing time-kill assays or determining the timing of tissue sampling for bacterial load (CFU/g) quantification.

MOA A Azepan-1-ylmethanimine (Mecillinam) B PBP2 Binding (Inner Membrane) A->B High Affinity C Inhibition of Peptidoglycan Elongation B->C Blockade D Spherical Cell Formation C->D Morphological Shift E Bacterial Cell Lysis D->E Osmotic Instability

Figure 1: Mechanism of action pathway for the azepan-1-ylmethanimine pharmacophore.

In Vivo Dosing Strategies: Overcoming Pharmacokinetic Hurdles

The bacteriological effect of azepan-1-ylmethanimine derivatives is time-dependent; efficacy is driven by the duration the free drug concentration remains above the Minimum Inhibitory Concentration (Time > MIC )[6][7]. Because the terminal half-life is remarkably short in mammalian models (~53 minutes in humans, and even shorter in rodents)[7][8], experimental dosing regimens must be tightly controlled.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the baseline PK parameters to guide in vivo dose scaling (e.g., for murine UTI models):

ParameterIV/IM Administration (Mecillinam)Oral Administration (Pivmecillinam)Causality / Experimental Rationale
Bioavailability 100%25–35%The pivaloyloxymethyl ester masks the polar acid, allowing GI absorption before rapid in vivo hydrolysis[2][4].
Plasma T1/2 ~53 minutes~53 minutes (post-hydrolysis)Necessitates frequent dosing (e.g., q4h or q8h) in murine models to maintain Time > MIC[3][8].
Cmax 50–87 µg/mL (at 10-15 mg/kg)Dose-dependentIV provides immediate high peak levels; oral provides a delayed, slightly lower peak due to absorption kinetics[8][9].
Urinary Recovery ~60–70% (Active drug)~45% (Active drug)High urinary excretion makes this moiety exceptionally suited for in vivo UTI efficacy models[4][8].

Vehicle Selection & Formulation Guidelines

The choice of vehicle dictates the stability of the beta-lactam ring and the bioavailability of the prodrug.

RouteCompound FormPrimary VehicleFormulation Notes
IV / IM Mecillinam (Free Acid / Na+ Salt)Sterile 0.9% NaCl or PBS (pH 7.4)Highly water-soluble. Must be prepared fresh immediately prior to administration to prevent aqueous hydrolysis of the beta-lactam ring[10].
Oral Gavage Pivmecillinam HCl (Prodrug)Sterile Water or 0.5% MethylcelluloseAdministered as an aqueous solution (if HCl salt) or a uniform suspension (if base). Do not use acidic vehicles, which may degrade the ester prematurely[4].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility in preclinical PK/PD studies.

Protocol 1: Preparation of IV Dosing Solution (Mecillinam)

Objective: Formulate a sterile, stable solution for tail-vein injection in murine models.

  • Weighing: Equilibrate the mecillinam standard to room temperature in a desiccator to prevent condensation. Weigh the required mass (e.g., for a 10 mg/kg dose).

  • Reconstitution: Dissolve the compound in sterile 0.9% NaCl to achieve a target concentration (e.g., 2 mg/mL).

    • Causality: Normal saline is preferred over dextrose solutions, as acidic/sugary environments can accelerate the degradation of the beta-lactam core.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter.

  • Administration: Administer via tail vein within 30 minutes of reconstitution. Discard any unused solution after 1 hour.

Protocol 2: Oral Gavage Formulation for Murine Models (Pivmecillinam)

Objective: Prepare a uniform suspension/solution of the prodrug for oral efficacy studies (e.g., murine UTI models).

  • Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose (MC) solution in sterile water. Stir overnight at 4°C to ensure complete hydration, then bring to room temperature.

  • Suspension: Add pivmecillinam hydrochloride to the MC vehicle. Vortex vigorously for 2 minutes, followed by 5 minutes of sonication in a water bath to break up micro-aggregates.

    • Causality: The prodrug is only slightly soluble in water. The MC vehicle increases viscosity, preventing the compound from settling in the syringe and ensuring precise, uniform dosing across the animal cohort[4].

  • Dosing: Administer via oral gavage using a stainless-steel bulb-tipped needle. Standard murine dosing volumes should not exceed 10 mL/kg.

Protocol 3: Pharmacokinetic Blood Sampling & Esterase Quenching

Objective: Accurately quantify the in vivo conversion of pivmecillinam to mecillinam without analytical artifacts. Critical Challenge: Non-specific esterases in rodent blood will continue to hydrolyze the prodrug ex vivo after the blood is drawn, leading to artificially low prodrug and artificially high active drug measurements.

  • Preparation of Quenching Solution: Pre-chill a mixture of 0.15 M phosphate buffer (pH 7.4) and diethyl ether (1:4 ratio) on wet ice[4].

  • Blood Collection: At designated time points (e.g., 15, 30, 60, 120 mins post-dose), draw blood via cardiac puncture or submandibular bleed into heparinized tubes (5 U heparin/mL blood)[4].

  • Immediate Quenching (Crucial Step): Within <30 seconds of withdrawal, inject the blood sample directly into the ice-cold buffer/ether mixture and shake vigorously for 30 seconds[4].

    • Causality: The extreme cold and immediate phase separation denature and partition the blood esterases away from the prodrug. The unhydrolyzed pivmecillinam partitions into the organic ether layer, while the active mecillinam partitions into the aqueous buffer layer.

  • Separation & Analysis: Centrifuge at 3000 x g for 5 minutes at 4°C. Separate the organic and aqueous layers for independent quantification via HPLC or agar cup-plate bioassay[4][8].

Workflow A Formulation Preparation (Vehicle + Compound) B In Vivo Dosing (IV/IM or Oral Gavage) A->B Administer C Blood/Tissue Sampling (Time-course) B->C In vivo distribution D Esterase Quenching (Ice-cold Buffer + Ether) C->D Prevent ex vivo hydrolysis E Extraction & Separation (Organic vs Aqueous) D->E Phase separation F Quantification (HPLC / Bioassay) E->F Analysis

Figure 2: In vivo pharmacokinetic workflow emphasizing the critical esterase quenching step.

References

  • Roholt, K., Nielsen, B., & Kristensen, E. (1975). "Pharmacokinetic Studies with Mecillinam and Pivmecillinam." Chemotherapy, 21(3-4), 146-166.[Link]

  • U.S. Food and Drug Administration (FDA). (2024). "PIVYA (pivmecillinam) Prescribing Information." AccessData FDA.[Link]

  • Hawkins, B. K., & Shields, R. K. (2025). "New Perspectives on Antimicrobial Agents: Pivmecillinam." Antimicrobial Agents and Chemotherapy.[Link]

  • National Center for Biotechnology Information (NIH). "Amdinocillin | C15H23N3O3S | CID 36273 - PubChem." PubChem Database.[Link]

  • Johns Hopkins ABX Guide. (2026). "Amdinocillin (Mecillinam)." Johns Hopkins Medicine.[Link]

  • Samuelsen, Ø., et al. (2020). "Efficacy of mecillinam against clinical multidrug-resistant Escherichia coli in a murine urinary tract infection model." International Journal of Antimicrobial Agents.[Link]

  • Meyers, B. R., et al. (1984). "Multiple-dose pharmacokinetics of amdinocillin in healthy volunteers." Antimicrobial Agents and Chemotherapy.[Link]

Sources

Method

Optimal Catalysts and Protocols for the Efficient Synthesis of Azepan-1-ylmethanimine and Its Derivatives

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacological Context The azepan-1-ylmethanimine moiety is a highly specialized alkylid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The azepan-1-ylmethanimine moiety is a highly specialized alkylideneamino (amidino) pharmacophore. Unlike traditional acyl side chains found in standard penicillins, the integration of this seven-membered nitrogen heterocycle via a methanimine linkage confers a unique mechanism of action. When coupled with a 6-aminopenicillanic acid (6-APA) core, it forms Mecillinam (Amdinocillin) , a beta-lactam antibiotic that preferentially binds to Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria[1][2]. This targeted binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to osmotically unstable cells and rapid bactericidal action[2].

The synthesis of the azepan-1-ylmethanimine structure is a multi-stage process that demands precise catalytic control to ensure high yields and prevent the degradation of sensitive intermediates. This guide details the causal logic, optimal catalyst selection, and self-validating protocols required to synthesize this critical pharmaceutical building block.

Strategic Catalyst Selection & Reaction Causality

The construction of the azepan-1-ylmethanimine linkage on a beta-lactam core is achieved through a convergent synthetic route. The process relies on two distinct catalytic paradigms: solid-acid catalysis for precursor activation and homogeneous base catalysis for the final amidine coupling.

Phase 1: Solid-Acid Catalyzed Acetalization

To attach the azepane ring to the 6-APA core, the secondary amine of azepane is first formylated to yield 1-formylazepane. However, the formyl carbonyl is insufficiently reactive for direct coupling. It must be converted into a highly electrophilic dimethyl acetal (1-(dimethoxymethyl)hexahydro-1H-azepine)[3].

The Causality of Catalyst Choice: Acetalization is an equilibrium-driven process that requires a strong acid to protonate the carbonyl oxygen. While liquid mineral acids (e.g., HCl) or homogeneous organic acids (e.g., p-Toluenesulfonic acid) can drive the reaction, they introduce significant downstream liabilities. Aqueous workups required to remove homogeneous acids often lead to the premature hydrolysis of the moisture-sensitive acetal product.

Optimal Catalyst: Amberlyst-15 , a macroreticular sulfonic acid cation-exchange resin, is the optimal choice[3]. It provides a high local concentration of protons to drive the oxocarbenium ion formation while remaining completely insoluble. This allows the catalyst to be removed via simple filtration, bypassing aqueous workup and preserving the integrity of the acetal[3].

Mechanism N1 1-Formylazepane N2 Protonated Carbonyl N1->N2 +H+ (Amberlyst-15) N3 Hemiacetal Intermediate N2->N3 +MeOH N4 Oxocarbenium Ion N3->N4 -H2O (Scavenged) N5 Dimethyl Acetal N4->N5 +MeOH, -H+ N5->N1 Catalyst Recovery

Amberlyst-15 catalyzed mechanistic pathway for the acetalization of 1-formylazepane.
Phase 2: Base-Catalyzed Amidine Formation

The final step involves the nucleophilic attack of the primary amine of 6-APA onto the electrophilic carbon of the 1-(dimethoxymethyl)hexahydro-1H-azepine, eliminating methanol to form the azepan-1-ylmethanimine (amidine) linkage[4][5].

The Causality of Catalyst Choice: 6-APA is a zwitterion with limited solubility and nucleophilicity in its neutral state. Furthermore, the beta-lactam ring is highly susceptible to acid-catalyzed hydrolysis. An organic base catalyst is required to deprotonate the 6-amino group (enhancing its nucleophilicity) and to act as an acid scavenger.

Optimal Catalyst: Triethylamine (TEA) is the optimal catalyst. Its pKa (~10.75) is perfectly suited to deprotonate 6-APA without causing base-catalyzed degradation of the beta-lactam ring. When used in a mixed solvent system (alcohol/ketone) at low temperatures (~5 °C), TEA drives the reaction to completion with >95% purity[5].

Workflow A Azepane B 1-Formylazepane A->B Ethyl Formate (N-Formylation) C 1-(Dimethoxymethyl)azepane (Dimethyl Acetal) B->C Trimethyl Orthoformate, MeOH Amberlyst-15 Catalyst E Azepan-1-ylmethanimine Derivative (Mecillinam) C->E Base Catalyst (TEA) Coupling D 6-Aminopenicillanic Acid (6-APA) D->E Base Catalyst (TEA) Coupling

Synthetic workflow from azepane to the final azepan-1-ylmethanimine derivative (Mecillinam).

Quantitative Catalyst Evaluation

The following tables summarize the empirical data driving the catalyst selection for both critical phases of the synthesis.

Table 1: Evaluation of Acid Catalysts for Acetalization

CatalystTypeConversion (%)Workup ComplexityByproduct ProfileRecommendation
Amberlyst-15 Solid Strong Acid>98%Low (Simple Filtration)MinimalOptimal
p-Toluenesulfonic Acid (PTSA) Homogeneous Acid95%High (Aqueous Wash)Trace HydrolysisSub-optimal
Hydrochloric Acid (HCl) Mineral Acid85%High (Neutralization)High HydrolysisNot Recommended

Table 2: Evaluation of Base Catalysts for Amidine Coupling

CatalystpKa (Conjugate Acid)Yield (%)Reaction Time (h)Product PurityRecommendation
Triethylamine (TEA) 10.7575-80%4-6>95%Optimal
N-Methylmorpholine (NMM) 7.3870%6-8~90%Viable Alternative
Pyridine 5.25<50%>12LowNot Recommended

(Data synthesized from industrial patent literature regarding Mecillinam production[5])

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.

Protocol I: Synthesis of 1-Formylazepane

This step utilizes ethyl formate as both the formylating agent and the solvent, driving the reaction via Le Chatelier's principle[3].

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, add hexahydro-1H-azepine (azepane) (19.8 g, 0.2 mol)[3].

  • Addition: Under a nitrogen atmosphere, add ethyl formate (22.2 g, 0.3 mol) dropwise while stirring. Control the addition rate to maintain a gentle, self-sustaining reflux[3].

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Silica, 1:1 Hexane/EtOAc). The disappearance of the highly polar azepane spot (ninhydrin active) and the appearance of a less polar, UV-inactive spot confirms conversion.

  • Isolation: Remove volatile materials (excess ethyl formate and ethanol byproduct) via rotary evaporation at reduced pressure (~20 mmHg)[3]. The crude 1-formylazepane is used directly in Protocol II.

Protocol II: Amberlyst-15 Catalyzed Acetalization

This protocol generates the highly reactive electrophilic precursor required for amidine formation[3].

  • Setup: Dissolve the crude 1-formylazepane (approx. 0.2 mol) in anhydrous methanol (100 mL).

  • Reagent Addition: Add trimethyl orthoformate (23.3 g, 0.22 mol). Causality Note: Trimethyl orthoformate acts as a chemical water scavenger, reacting with the H2​O byproduct to form methanol and methyl formate, thereby preventing the reverse hydrolysis reaction.

  • Catalysis: Add 2.0 g of Amberlyst-15 (dry, strongly acidic cation exchange resin)[3].

  • Reaction: Stir the suspension at room temperature for 12-18 hours under an inert atmosphere[3].

  • Validation Checkpoint: Analyze via GC-MS. The complete disappearance of the 1-formylazepane peak ( m/z 127) and the emergence of the 1-(dimethoxymethyl)azepane peak ( m/z 173) validates the reaction. If conversion is <95%, add an additional 0.5 g of Amberlyst-15 and stir for 2 hours.

  • Isolation: Filter the mixture through a coarse glass frit to remove the Amberlyst-15 catalyst[3]. Wash the resin with a small volume of anhydrous methanol. Concentrate the filtrate under reduced pressure to yield the pure acetal.

Protocol III: Triethylamine-Catalyzed Synthesis of Azepan-1-ylmethanimine (Mecillinam)

This final coupling step requires strict temperature control to protect the beta-lactam ring[5].

  • Setup: In a dry reaction vessel, suspend 6-aminopenicillanic acid (6-APA) (1.0 eq) in a mixed solvent system of anhydrous ethanol and acetone (1:1 v/v)[5].

  • Catalyst Addition: Add Triethylamine (TEA) (1.05 eq) dropwise while maintaining the temperature at 5 °C[5]. Causality Note: The slight molar excess of TEA ensures complete deprotonation of 6-APA, solubilizing it into the organic phase.

  • Coupling: Slowly add 1-(dimethoxymethyl)hexahydro-1H-azepine (1.1 eq) to the cooled mixture.

  • Reaction: Stir the mixture at 5 °C for 4-6 hours[5].

  • Validation Checkpoint: Monitor via HPLC. The reaction is complete when the 6-APA peak is reduced to <2% relative area.

  • Isolation: Concentrate the mixture under vacuum to remove a portion of the alcohol. Adjust the pH using a weak organic acid (e.g., acetic acid) to precipitate the final azepan-1-ylmethanimine derivative (Mecillinam)[5]. Filter and dry under vacuum. Expected purity is >95% without the need for recrystallization[5].

References

  • Benchchem. 1-(Dimethoxymethyl)hexahydro-1H-azepine | 32895-16-2 | Benchchem. 3

  • Google Patents. HUT50185A - New process for production of 6-/(hexahydro-1h-azephin-1-il)-methilen-amin/-penicillin acid /mecillinam/. 4

  • Johns Hopkins ABX Guide. Amdinocillin (Mecillinam). 1

  • Google Patents. CN101024648A - Method for preparing mecillinam. 5

  • Patsnap Synapse. What is the mechanism of AMDINOCILLIN PIVOXIL?. 2

Sources

Application

Application Note: Optimized Protocols for the Dissolution and Stabilization of Azepan-1-ylmethanimine in DMSO and Aqueous Buffers

Executive Summary This application note provides a self-validating, causality-driven protocol for researchers and drug development professionals. It details the precise methodologies required to dissolve azepan-1-ylmetha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a self-validating, causality-driven protocol for researchers and drug development professionals. It details the precise methodologies required to dissolve azepan-1-ylmethanimine in anhydrous Dimethyl Sulfoxide (DMSO) for long-term stability, and the critical pH and temperature controls necessary for formulating transient aqueous working solutions.

Mechanistic Insights & Solvent Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific solvents and buffers are chosen, rather than simply following a recipe. The degradation of azepan-1-ylmethanimine is driven by the electrophilicity of its imine carbon.

  • The Threat of Hydrolysis: Amidines and methanimines are characterized by their relative ease of hydrolysis compared to standard amides, rapidly cleaving into amides and amines when exposed to water[2].

  • Acid-Catalyzed Degradation (pH < 6.0): In acidic environments, the imine nitrogen becomes protonated. This forms a highly electrophilic iminium intermediate, which is rapidly attacked by water, leading to irreversible cleavage into azepane and formamide (or formic acid)[2].

  • Base-Catalyzed Degradation (pH > 9.0): In strongly basic conditions, direct nucleophilic attack by hydroxide (OH⁻) ions on the methanimine carbon bypasses the need for protonation, accelerating degradation even at room temperature[3].

  • The Transimination Risk: Primary amine-based buffers (such as Tris or Glycine) must be strictly avoided. The free primary amines in these buffers can act as competing nucleophiles, triggering transimination reactions that displace the azepane ring entirely.

The Solution: To establish a self-validating system, high-concentration stock solutions must be prepared in strictly anhydrous DMSO to eliminate the nucleophile (water). For downstream assays, working solutions must be diluted into non-nucleophilic buffers (e.g., HEPES, PBS) titrated precisely to a neutral pH (7.2–7.4) and kept chilled to kinetically suppress hydrolysis.

Quantitative Data: Solubility and Stability Matrix

The following table summarizes the expected behavior of azepan-1-ylmethanimine across different solvent systems, providing a predictive baseline for experimental design.

Solvent / Buffer SystemTarget ConcentrationStorage TempEstimated Stability (t½)Primary Degradation Risk
Anhydrous DMSO 10 – 100 mM-20 °C> 6 monthsAtmospheric moisture ingress
Aqueous Buffer (pH 4.0) ≤ 1 mM25 °C< 2 hoursRapid acid-catalyzed hydrolysis[2]
Aqueous Buffer (pH 7.4) ≤ 1 mM4 °C12 – 24 hoursSlow neutral hydrolysis
Aqueous Buffer (pH 10.0) ≤ 1 mM25 °C< 6 hoursBase-catalyzed hydrolysis[3]
Tris Buffer (pH 7.4) ≤ 1 mM4 °C< 4 hoursTransimination via primary amines

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in Anhydrous DMSO

This protocol ensures the preservation of the methanimine bond for long-term storage.

  • Thermal Equilibration: Remove the sealed vial of lyophilized azepan-1-ylmethanimine from cold storage and place it in a desiccator for 30 minutes.

    • Causality: Allowing the vial to reach room temperature before opening prevents atmospheric moisture from condensing on the hygroscopic solid, which would introduce water and initiate hydrolysis in the stock.

  • Solvent Preparation: Utilize strictly anhydrous DMSO (≥99.9% purity, water content ≤50 ppm). Purge the DMSO container with Argon or Nitrogen gas immediately before and after use.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the compound vial. Vortex gently for 30–60 seconds until a clear, homogenous solution is achieved.

  • Aliquoting: Divide the 100 mM stock into single-use aliquots (e.g., 20–50 µL) in sterile, tightly capped microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots and store them at -20 °C or -80 °C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. DMSO is highly hygroscopic; repeated opening of a bulk stock vial will draw in ambient humidity, degrading the entire batch over time.

Protocol B: Preparation of Aqueous Working Solutions (≤ 1 mM)

This protocol minimizes hydrolytic degradation during transient in vitro assays.

  • Buffer Selection & Titration: Select a non-nucleophilic buffer such as 50 mM HEPES or 1X PBS. Verify that the pH is exactly 7.2–7.4 at the intended working temperature.

  • Thermal Suppression (Pre-chilling): Chill the buffer to 4 °C prior to dilution.

    • Causality: Lowering the temperature significantly reduces the kinetic rate of hydrolysis, maximizing the half-life of the working solution[3].

  • Rapid Dilution: Thaw a single DMSO stock aliquot at room temperature. Immediately pipette the required volume into the chilled buffer while vortexing vigorously.

    • Note: Ensure the final DMSO concentration remains ≤ 1% v/v to avoid solvent-induced artifacts in biological assays.

  • Immediate Application: Utilize the working solution in downstream analytical or biological assays within 1 to 2 hours. Discard any remaining aqueous solution; do not attempt to re-freeze or store diluted samples.

Workflow Visualization

Workflow Solid Azepan-1-ylmethanimine (Solid/Oil) Stock 100 mM Stock Solution (Stable at -20°C) Solid->Stock Dissolve DMSO Anhydrous DMSO (Argon Purged) DMSO->Stock Solvent Working Aqueous Working Solution (Use within 1-2 hours) Stock->Working Dilute (≤1% DMSO) Buffer Non-Nucleophilic Buffer (pH 7.2-7.4, Chilled) Buffer->Working Diluent Assay Downstream Assays (In vitro / Analytical) Working->Assay Immediate Use

Workflow for the preparation and stabilization of azepan-1-ylmethanimine solutions.

References

  • Overview of β-Lactam Antibiotics Source: Scribd URL:[Link]

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water Source: ChemRxiv URL: [Link]

  • The Chemistry of the Amidines Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubility of Azepan-1-ylmethanimine Derivatives in Polar Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding complex nitrogenous heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding complex nitrogenous heterocycles. Azepan-1-ylmethanimine—the core pharmacophore found in amidinopenicillins like mecillinam—presents unique physicochemical hurdles. It features a highly lipophilic hexahydro-1H-azepine (azepane) ring coupled with a basic, polarizable formamidine (methanimine) group.

Achieving high solubility in polar solvents requires precise thermodynamic control to balance lipophilicity with ionization, without inducing chemical degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My azepan-1-ylmethanimine derivative precipitates immediately when I dilute my organic stock solution into an aqueous buffer. Why does this happen, and how can I prevent it? A1: This is a classic "crashing out" phenomenon [3].

  • Causality: When you transition from a pure organic solvent (like DMSO) to an aqueous polar buffer, the dielectric constant of the microenvironment abruptly increases. The solvent's hydrogen-bonding network reorganizes, stripping the solvation shell from the lipophilic azepane ring. To minimize its exposed hydrophobic surface area, the compound aggregates and precipitates.

  • Solution: Instead of direct dilution, utilize a step-wise co-solvency gradient. Add your organic stock solution dropwise into a vigorously stirring buffer containing 5–10% of a water-miscible transition co-solvent (e.g., PEG 400 or Propylene Glycol). This lowers the interfacial tension and bridges the polarity gap between the drug and the water [1].

Q2: I attempted to improve aqueous solubility by lowering the pH to protonate the imine nitrogen, but I observed significant compound degradation. What is the optimal approach? A2: The formamidine nitrogen is basic and protonates readily, which significantly enhances ion-dipole interactions with polar solvents. However, the imine bond (C=N) is highly susceptible to acid-catalyzed hydrolysis.

  • Causality: At highly acidic levels (pH < 3.0), hydronium ions attack the imine double bond, leading to irreversible cleavage into azepane and formamide degradation products.

  • Solution: Maintain the buffer pH strictly between 4.5 and 6.0. This window is typically below the pKa of the formamidine group (ensuring >90% ionization for solubility) but sufficiently high to kinetically suppress the hydrolysis reaction [2].

Q3: I micronized my compound to the sub-micron range, but the equilibrium solubility in water remains unchanged. Is the technique flawed? A3: The technique is functioning correctly, but the expectation is misaligned.

  • Causality: Micronization increases the specific surface area of the particles, which accelerates the dissolution rate (kinetics) according to the Noyes-Whitney equation. However, it does not alter the thermodynamic equilibrium solubility (saturation point) of the crystalline lattice [3].

  • Solution: To increase absolute equilibrium solubility, you must disrupt the crystal lattice entirely. Transition from micronization to forming an amorphous solid dispersion or utilize inclusion complexation [2].

Part 2: Mandatory Visualizations

SolubilityWorkflow Start Precipitation in Polar Solvent Check_pH Evaluate pKa & pH (Target pH 4.5 - 6.0) Start->Check_pH Step 1: Protonation CoSolvent Add Co-solvents (PEG 400, PG) Check_pH->CoSolvent If precipitation persists Success Solubility Achieved (Validate via HPLC) Check_pH->Success Soluble Cyclodextrin HP-β-CD Complexation (Encapsulate Azepane) CoSolvent->Cyclodextrin If lipophilicity dominates CoSolvent->Success Soluble Cyclodextrin->Success Soluble

Caption: Workflow for troubleshooting azepan-1-ylmethanimine solubility issues in polar solvents.

MechanisticPathway Base Azepan-1-ylmethanimine (Free Base) Protonation Protonation of Formamidine N Base->Protonation Add Acid Soluble High Aqueous Solubility (Ion-Dipole Bonds) Protonation->Soluble Optimal pH (4.5-6.0) Hydrolysis Acid-Catalyzed Hydrolysis Protonation->Hydrolysis Excess Acid (pH < 3.0) Degradation Cleavage into Azepane & Formamide Hydrolysis->Degradation Imine Bond Breakage

Caption: Mechanistic pathway of pH-dependent solubilization versus acid-catalyzed degradation.

Part 3: Experimental Protocols

Protocol A: pH-Controlled Co-Solvent Solubilization

This self-validating protocol utilizes dielectric constant manipulation combined with targeted ionization to force the compound into the aqueous phase without degrading the imine bond.

  • Preparation: Weigh exactly 10.0 mg of the azepan-1-ylmethanimine API.

  • Lattice Disruption: Dissolve the API completely in 100 µL of PEG 400. This acts as the primary co-solvent to disrupt the crystalline lattice before introducing water[1].

  • Aqueous Titration: Under continuous vortexing (800 RPM), add 900 µL of a 50 mM Acetate buffer (pre-adjusted to pH 5.0) dropwise (10 µL/sec).

  • Self-Validation: Centrifuge the resulting mixture at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC-UV. If the quantified concentration matches the theoretical yield (10 mg/mL), complete solubility has been achieved. If a pellet forms, proceed to Protocol B.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

When co-solvency fails, we must shield the lipophilic azepane ring from the polar solvent using a cyclic oligosaccharide host [3].

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water.

  • Guest Addition: Add the azepan-1-ylmethanimine API in a 1:2 molar ratio (API to Cyclodextrin) directly into the aqueous host solution.

  • Equilibration: Stir the suspension at 25°C for 48 hours. This extended kinetic window allows the lipophilic azepane ring to displace water molecules and partition into the hydrophobic cavity of the cyclodextrin [3].

  • Self-Validation: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated API. Lyophilize the clear filtrate. Re-dissolve the resulting powder in D2O and validate complex formation via 1H-NMR. A successful inclusion complex will exhibit distinct chemical shift changes (Δδ) in the azepane ring protons due to the shielding effect of the cyclodextrin cavity.

Part 4: Quantitative Data Summary

The following table summarizes the expected thermodynamic outcomes of applying different solubility enhancement techniques to the azepan-1-ylmethanimine scaffold.

Solubilization TechniquePrimary Mechanism of ActionRelative Solubility EnhancementChemical Stability Risk
Micronization Increased specific surface area1.0x (No change in equilibrium)Low
pH Adjustment (pH 5.0) Ionization of formamidine nitrogen~50xModerate (Hydrolysis at pH < 3.0)
Co-solvency (10% PEG 400) Dielectric constant reduction~15xLow
HP-β-CD Complexation Hydrophobic encapsulation of azepane~100xLow

Part 5: References

  • Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs Source: Auctores - Journal of Pharmaceutics and Pharmacology Research URL:[Link]

Optimization

preventing thermal degradation of azepan-1-ylmethanimine during storage

Here is the technical support center for preventing the thermal degradation of azepan-1-ylmethanimine. Welcome to the Technical Support Center.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for preventing the thermal degradation of azepan-1-ylmethanimine.

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth technical information, troubleshooting advice, and validated protocols to help you prevent the thermal degradation of azepan-1-ylmethanimine during storage and handling. Our goal is to ensure the integrity of your starting materials for reproducible, high-quality experimental results.

Introduction: Understanding the Instability of Azepan-1-ylmethanimine

Azepan-1-ylmethanimine is a molecule that combines a seven-membered azepane ring with a methanimine functional group (C=N). While the azepane ring itself is relatively stable under normal conditions[1], the imine bond is the molecule's Achilles' heel. Imines are generally susceptible to degradation, primarily through hydrolysis, a process that is often accelerated by heat and the presence of acid or base catalysts.[2][3]

The formation of an imine is a reversible reaction that releases water.[4] Consequently, in the presence of water, the equilibrium can shift back, causing the imine to hydrolyze back into its constituent amine (azepane) and aldehyde (formaldehyde).[5][6] This inherent reactivity necessitates strict storage and handling protocols to maintain the compound's purity and efficacy in your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of azepan-1-ylmethanimine.

Q1: What is the primary cause of azepan-1-ylmethanimine degradation during storage?

The primary degradation pathway is the hydrolysis of the imine (C=N) double bond . This reaction consumes one molecule of water and cleaves the imine, reverting it to azepane and formaldehyde.[2][6] This process is often the main contributor to what is observed as "thermal degradation," as heat significantly accelerates the rate of hydrolysis, especially if moisture is present.

Q2: How does temperature influence the degradation process?

Temperature acts as a catalyst for degradation. According to chemical kinetics, reaction rates, including degradation reactions, increase with temperature. Elevated temperatures provide the necessary activation energy for the hydrolysis reaction to occur more rapidly. Storing the compound at low temperatures is a critical step in minimizing degradation by slowing down this process. For sensitive compounds like imines, storage at or below -20°C is often recommended for long-term stability.[7]

Q3: Why is exposure to atmospheric moisture so detrimental?

Imines are often hygroscopic, meaning they can readily absorb moisture from the air.[4][8] Since water is a key reactant in the hydrolytic degradation pathway, exposure to humidity directly provides the necessary component for the compound to break down. This is why it is imperative to handle the compound in a dry environment and store it in tightly sealed containers with a desiccant or under an inert atmosphere.[7][8]

Q4: Can the type of storage container or solvent affect stability?

Absolutely.

  • Solid Storage: For solid azepan-1-ylmethanimine, using containers with a tight seal, such as vials with PTFE-lined caps, is crucial. For enhanced protection, these primary containers can be placed inside a secondary container with a desiccant, like a desiccator cabinet or a sealed bag with silica gel packs.

  • Solution Storage: If you must store the compound in solution, the choice of solvent is critical. Protic solvents (e.g., water, methanol, ethanol) should be avoided as they can participate in and accelerate hydrolysis. Instead, use dry, aprotic solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF).[7] Always use freshly opened anhydrous solvents or those properly stored over molecular sieves.

Q5: What are the visible signs or analytical indicators of degradation?

Visible signs are unlikely unless degradation is severe (e.g., change from a crystalline solid to a sticky oil). The most reliable indicators are analytical:

  • Thin-Layer Chromatography (TLC): Appearance of a new, more polar spot corresponding to the azepane byproduct.

  • LC-MS: A new peak in the chromatogram with a mass corresponding to azepane (C₆H₁₃N, M.W. 99.17 g/mol )[1], and a decrease in the area of the parent compound's peak.

  • NMR Spectroscopy: The appearance of new signals in the ¹H or ¹³C NMR spectrum that correspond to the known spectra of azepane and potentially formaldehyde derivatives.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: "My experiment, which previously worked, is now giving low yields. I suspect my azepan-1-ylmethanimine has degraded."

Answer: This is a common issue when using sensitive reagents. Degradation of the starting material is a likely cause.

Troubleshooting Steps:

  • Verify Purity: Before use, run a quick purity check on your stored compound. An LC-MS analysis is ideal. Compare the resulting chromatogram to a reference of a fresh or newly purchased batch. Look for the presence of the azepane peak (M.W. 99.17).

  • Quantify the Degradation: If degradation is confirmed, you may need to adjust the molar equivalents in your reaction to account for the reduced purity, or preferably, use a fresh, uncompromised lot of the material.

  • Review Your Storage Protocol: Re-evaluate how the compound was stored. Was the container tightly sealed? Was it stored at the recommended temperature? Was it protected from light and moisture? Refer to the storage protocol below to ensure best practices are being followed.

Problem: "I observe a new peak in my LC-MS analysis after storing the compound for a month. How can I identify it?"

Answer: The most probable degradation product is azepane, resulting from hydrolysis.

Identification Workflow:

  • Check the Mass: The new peak should have a mass-to-charge ratio (m/z) corresponding to protonated azepane ([M+H]⁺ ≈ 100.12).

  • Confirm with a Standard: If possible, inject a pure standard of azepane into your LC-MS system to confirm that the retention time and mass match the observed impurity.

  • Interpret the Pathway: The presence of azepane strongly validates that hydrolytic cleavage is the degradation mechanism. This confirms that moisture exposure is the root cause.

Problem: "I need to store my compound in a DMSO solution for screening. What is the best way to do this?"

Answer: Storing in solution is inherently riskier than storing as a solid, but it is often necessary.

Best Practices for Solution Storage:

  • Use Anhydrous Solvent: Use high-quality, anhydrous DMSO. Even small amounts of water in the DMSO can lead to gradual hydrolysis over time.

  • Aliquot: Prepare several small aliquots from the stock solution. This prevents the need to repeatedly warm and cool the main stock, which can introduce condensation.[7]

  • Inert Atmosphere: Before sealing, flush the vial headspace with an inert gas like argon or nitrogen to displace any ambient air and moisture.

  • Low Temperature Storage: Store the aliquots in a freezer, preferably at -20°C or -80°C, and protect them from light.

  • Equilibrate Before Use: When you need an aliquot, allow the vial to warm completely to room temperature before opening it. This is a critical step to prevent atmospheric moisture from condensing into the cold solution.[7]

Data & Protocols

Table 1: Recommended Storage Conditions for Azepan-1-ylmethanimine
ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)
State SolidSolid
Temperature 2-8°C (Refrigerator)-20°C (Freezer)
Atmosphere Tightly sealed container with desiccantTightly sealed container under Argon or Nitrogen
Light Protected from light (Amber vial)Protected from light (Amber vial)
Container Glass vial with PTFE-lined capGlass vial with PTFE-lined cap, placed in a secondary sealed pouch with desiccant
Diagram 1: Primary Degradation Pathway

This diagram illustrates the acid-assisted hydrolysis of azepan-1-ylmethanimine, the most common degradation route.

G A Azepan-1-ylmethanimine AZ Azepane A->AZ Hydrolysis Catalyst Heat / Acid Catalyst W Water (H₂O) (from moisture) W->AZ F Formaldehyde

Caption: Hydrolytic degradation of azepan-1-ylmethanimine.

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol ensures maximum stability for solid azepan-1-ylmethanimine.

  • Preparation: Perform all manipulations in a low-humidity environment, such as a glovebox or a fume hood with a dry air stream.

  • Aliquoting: Weigh the desired amounts of the solid compound into separate, clean, and dry amber glass vials with PTFE-lined screw caps. Aliquoting prevents contamination and moisture exposure of the entire batch.

  • Inerting: Backfill each vial with a dry, inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace all atmospheric air.

  • Sealing: Immediately and tightly seal the cap on each vial. For extra security, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vials into a larger, sealable container or a vacuum-sealable bag that contains a desiccant pack (e.g., silica gel).

  • Storage: Label the container clearly and place it in a -20°C freezer. Ensure the storage location is dark and free from frequent temperature fluctuations.

Diagram 2: Recommended Storage Workflow

G start Receive Compound glovebox Work in Dry Environment (e.g., Glovebox) start->glovebox aliquot Aliquot into Amber Vials glovebox->aliquot inert Flush with Inert Gas (Argon or Nitrogen) aliquot->inert seal Seal Tightly with PTFE-lined Cap inert->seal parafilm Wrap with Parafilm® seal->parafilm secondary Place in Secondary Container with Desiccant parafilm->secondary store Store at -20°C secondary->store

Caption: Workflow for optimal long-term storage of azepan-1-ylmethanimine.

Protocol 2: Analytical Assessment of Compound Stability

This protocol describes a general method using LC-MS to check for degradation.

  • Sample Preparation:

    • Carefully weigh ~1 mg of your stored azepan-1-ylmethanimine.

    • Dissolve it in 1 mL of an appropriate solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).

  • LC-MS Method:

    • Column: Use a standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically effective.

    • Injection Volume: 1-5 µL.

    • MS Detection: Use positive ion electrospray ionization (ESI+).

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Extract the ion chromatograms for the expected m/z of the parent compound and the primary degradant, azepane ([M+H]⁺ ≈ 100.12).

    • Integrate the peak areas for both compounds. The relative percentage of the degradant can be estimated by comparing its peak area to the total area of both peaks.

    • Monitoring: For a stability study, repeat this analysis at set time points (e.g., T=0, 1 month, 3 months, 6 months) using samples stored under the recommended conditions.

References
  • BYJU'S. (2022, March 29). Imine Hydrolysis. [Link]

  • News-Medical.Net. (2018, October 30). Imine Hydrolysis. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 5). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. [Link]

Sources

Troubleshooting

optimizing HPLC retention times and mobile phases for azepan-1-ylmethanimine

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when analyzing azepan-1-ylmethanimine —the defining hexahydro-1H-azepin-1-yl formamidine side-chain of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when analyzing azepan-1-ylmethanimine —the defining hexahydro-1H-azepin-1-yl formamidine side-chain of amidinopenicillins like mecillinam (amdinocillin).

Due to the highly basic nature of the amidine linkage and the hydrolytic instability of the fused β -lactam ring, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail, resulting in severe peak tailing, retention time drift, and on-column degradation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure robust chromatographic performance.

Diagnostic Troubleshooting & FAQs

Q1: Why do I observe severe peak tailing and broad peak shapes for azepan-1-ylmethanimine derivatives? The Causality: The methanimine (amidine) nitrogen in the azepan-1-ylmethanimine group is highly basic. Under standard acidic HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), this functional group becomes fully protonated. These positively charged analytes undergo strong secondary electrostatic interactions with unreacted, acidic silanol groups on standard C18 stationary phases. The Solution: You must suppress this secondary interaction. Switch to a heavily end-capped or base-deactivated C18 column (e.g., μ Bondapak phenyl or equivalent). Furthermore, adjust the mobile phase to a neutral pH using a to minimize silanol ionization while keeping the analyte stable.

Q2: My retention times are drifting, and secondary peaks are appearing over consecutive injections. What is happening? The Causality: This is a hallmark of pre-column or on-column degradation. Azepan-1-ylmethanimine derivatives are highly susceptible to 1[1]. The β -lactam ring rapidly opens to form a penicilloic acid derivative, which can slowly rearrange into an N-formyl amide over hours. In unbuffered aqueous solutions or biological media at 37°C, the half-life of mecillinam can be 2[2]. The Solution: Maintain the autosampler temperature strictly at 4°C. Reconstitute all standards in a 50:50 mixture of water and acetonitrile[3] rather than pure aqueous buffers to suppress hydrolytic kinetics prior to injection.

Q3: What is the optimal mobile phase for transitioning from UV detection to LC-MS/MS? The Causality: While a 0.1 M phosphate buffer provides excellent peak symmetry for UV detection, non-volatile phosphate salts cause catastrophic ion suppression and source contamination in mass spectrometry. The Solution: For LC-MS/MS, utilize a dilute-and-shoot (DnS) methodology. Replace the phosphate buffer with a volatile aqueous phase containing 3[3]. Because the lower pH may accelerate hydrolysis, you must increase the organic modifier gradient to elute the compound rapidly (run times < 5 minutes).

Mechanistic & Diagnostic Visualizations

HPLC_Troubleshooting Start Analyze Azepan-1-ylmethanimine (Mecillinam Derivative) Issue1 Peak Tailing > 1.5? Start->Issue1 Issue2 Retention Time Shift? Start->Issue2 Action1 Check Column Silanol Activity Switch to End-capped C18 Issue1->Action1 Yes Action2 Adjust Buffer pH (5.0 - 7.0) to suppress amidine ionization Issue1->Action2 Persistent Degradation On-Column Degradation (Hydrolysis) Issue2->Degradation Yes Action3 Lower Autosampler Temp to 4°C Prepare samples fresh Degradation->Action3

Caption: Troubleshooting logic tree for resolving peak tailing and retention time shifts.

Degradation_Pathway Parent Azepan-1-ylmethanimine (Intact Amidinopenicillin) Intermediate Aqueous Hydrolysis (pH < 4 or pH > 8) Parent->Intermediate Product1 Penicilloic Acid Derivative (Ring Opening) Intermediate->Product1 Fast Product2 Rearranged N-formyl amide (Slow rearrangement) Intermediate->Product2 Hours/Days

Caption: Hydrolytic degradation pathway of azepan-1-ylmethanimine in aqueous mobile phases.

Experimental Workflows & Protocols

Standard Operating Procedure: Isocratic RP-HPLC-UV Analysis

This protocol is engineered as a self-validating system . By forcing a system suitability check using a known degradation product, the method inherently verifies the integrity of the column's end-capping and the mobile phase pH before any real samples are consumed.

Step 1: Mobile Phase Preparation

  • Dissolve potassium dihydrogen phosphate in HPLC-grade water to achieve a 0.1 M concentration.

  • Titrate the buffer to exactly pH 7.0 using 0.1 M KOH. Causality: Precise pH 7.0 neutralizes residual silanols while preventing base-catalyzed hydrolysis of the β -lactam ring.

  • Mix the phosphate buffer with HPLC-grade methanol in a . Filter through a 0.22 µm PTFE membrane and degas via sonication.

Step 2: System Equilibration

  • Install a base-deactivated, heavily end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Purge the system and equilibrate at a flow rate of 2.0 mL/min until the UV baseline (monitored at 220 nm) is completely flat.

Step 3: Sample Preparation (Dilute-and-Shoot)

  • Weigh the azepan-1-ylmethanimine standard and reconstitute immediately in a4[4] diluent.

  • Transfer to amber autosampler vials and chill the autosampler tray to 4°C.

Step 4: System Validation & Execution

  • Self-Validation Injection: Inject a "stressed" standard (a sample intentionally left at room temperature for 4 hours to generate the penicilloic acid degradation product).

  • Acceptance Criteria: Calculate the resolution ( Rs​ ) between the intact azepan-1-ylmethanimine peak and the degradation peak. If Rs​<2.0 or the asymmetry factor ( As​ ) > 1.5, the system fails validation. Do not proceed. Recalibrate the mobile phase pH or replace the column.

  • Once validated, inject 10–20 µL of your analytical samples.

Quantitative Data & Parameters

To assist in method transfer, the following tables summarize validated retention behaviors and mass spectrometric transitions. Notice the extreme sensitivity of the capacity factor ( k′ ) to minor changes in the organic modifier.

Table 1: Mobile Phase Composition vs. Retention Characteristics
Mobile Phase CompositionFlow RateAnalyte / DerivativeRetention Time (min)Source
Buffer : Acetonitrile (85:15)1.0 mL/minMecillinam3.65
Buffer : Acetonitrile (90:10)1.0 mL/minMecillinam7.95
Water : Methanol : 0.1M PO₄ pH 7 (70:30:0.5)2.0 mL/minAmdinocillin~4.5 (74.4% Recovery)
Table 2: LC-MS/MS Optimization Parameters (ESI+)
AnalytePrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Ref
Azepan-1-ylmethanimine (Mecillinam)3261671394

References

  • A novel LC-MS/MS multi-group method for simultaneous determination of antimicrobial residues in legume-based altern
  • High-pressure liquid chromatography analysis of antibiotic susceptibility disks.ASM Journals.
  • Method of Test for Veterinary Drug Residues in Foods- Multiresidue Analysis of β-Lactam Antibiotics.FDA Taiwan.
  • Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products.PMC / NIH.
  • DETERMINATION OF AMDINOCILLIN IN PLASMA AND URINE BY HIGH-PERFORMANCE LIQUID CHROM
  • Stability of β-lactam antibiotics in bacterial growth media.

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Impurities in Azepan-1-ylmethanimine Crystallization

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) crystallization. This guide is specifically engineered for researchers and process chemists dealing with the isolation of beta-lactam der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) crystallization. This guide is specifically engineered for researchers and process chemists dealing with the isolation of beta-lactam derivatives containing an azepan-1-ylmethanimine moiety (e.g., mecillinam/amdinocillin).

Because the azepan-1-ylmethanimine side chain introduces unique basicity and reactivity to the penam core, impurities such as 6-epimers, 6-formamidopenicillanic acid, and unreacted azepane often co-crystallize and co-elute during chromatographic analysis. This guide provides field-proven, self-validating methodologies to diagnose and resolve these complex impurity incorporation mechanisms.

Diagnostic Workflow: Impurity Incorporation Mechanisms

Before adjusting your crystallization parameters, you must identify how the impurity is entering your crystal lattice. Impurities typically incorporate via agglomeration, surface deposition, lattice inclusion, or solid solution formation[1]. Use the diagnostic workflow below to isolate the physicochemical mechanism driving your co-elution issues.

ImpurityResolution Start Co-Eluting Impurity Detected in API Microscopy Optical Microscopy Analysis Start->Microscopy AgglomCheck Agglomeration Observed? Microscopy->AgglomCheck AgglomMech Mechanism: Agglomeration AgglomCheck->AgglomMech Yes SlurryWash Diagnostic Slurry Wash (Saturated Solvent) AgglomCheck->SlurryWash No WashCheck Impurity Purged > 50%? SlurryWash->WashCheck SurfaceMech Mechanism: Surface Deposition WashCheck->SurfaceMech Yes Recryst Recrystallization at Low Supersaturation WashCheck->Recryst No InclusionCheck Impurity Purged? Recryst->InclusionCheck InclusionMech Mechanism: Lattice Inclusion InclusionCheck->InclusionMech Yes SolidSolMech Mechanism: Solid Solution InclusionCheck->SolidSolMech No

Diagnostic workflow for identifying impurity incorporation mechanisms.

FAQs & Mechanistic Troubleshooting

Q1: Why do epimeric impurities (e.g., 6-epi-mecillinam) persistently co-crystallize and co-elute with my target azepan-1-ylmethanimine API? Mechanism & Causality: The azepan-1-ylmethanimine group contains a highly basic amidine nitrogen. If the crystallization medium lacks strict pH control, the local microenvironment becomes basic. In aqueous or semi-aqueous solutions, the target API and its degradation products undergo rapid, reversible 6-epimerization at basic pH levels[2]. Because the 6-epimer has a nearly identical molecular volume and crystal lattice energy as the target (6R)-isomer, it readily substitutes into the crystal lattice, forming a solid solution rather than being rejected into the mother liquor[1]. Resolution: Shift from an uncontrolled cooling crystallization to a pH-buffered reactive crystallization (maintaining pH 4.5–5.5) to thermodynamically halt the epimerization pathway.

Q2: How can I differentiate whether my formylazepane impurity is surface-deposited or trapped as a lattice inclusion? Mechanism & Causality: Surface deposition occurs when the mother liquor evaporates or crashes out rapidly on the crystal faces during filtration. Lattice inclusion occurs when mother liquor is kinetically trapped within crystal defects during rapid growth at high supersaturation[1]. Resolution: Perform a diagnostic slurry wash (see Protocol 2). Suspend the contaminated crystals in a saturated solution of the pure API. If the impurity is reduced by >50%, the mechanism is surface deposition. If the impurity level remains unchanged, it is kinetically trapped (inclusion) and requires a slower cooling profile.

Q3: I am observing a broad shoulder on my HPLC peak corresponding to 6-formamidopenicillanic acid. How do I purge this during crystallization? Mechanism & Causality: 6-formamidopenicillanic acid is a primary hydrolysis degradation product of the azepan-1-ylmethanimine moiety[2]. Its co-elution in HPLC indicates similar polarity. In crystallization, it frequently incorporates via agglomeration—where small, impure crystals cement together, trapping the impurity between grain boundaries[1]. Resolution: Implement temperature cycling (Ostwald ripening) during the crystallization hold phase. This dissolves the smaller, less stable agglomerates and promotes the growth of larger, high-purity single crystals.

Validated Experimental Protocols

Protocol 1: pH-Controlled Reactive Crystallization (Epimer Suppression)

Objective: Prevent base-catalyzed 6-epimerization of the azepan-1-ylmethanimine moiety during isolation.

  • Dissolution: Dissolve the crude API in a miscible solvent system (e.g., water/acetone) at 15°C. Causality: Low temperatures reduce the kinetic rate of hydrolysis to 6-formamidopenicillanic acid.

  • pH Adjustment: Continuously monitor the pH. Add dilute HCl dropwise to maintain the microenvironment strictly between pH 4.5 and 5.5. Causality: Degradation and epimerization become highly complex and rapid at pH > 7 due to the basicity of the azepane ring[2].

  • Antisolvent Addition: Slowly dose the antisolvent (e.g., acetone) over 4 hours while maintaining constant agitation (250 rpm) to keep supersaturation low and prevent lattice inclusions.

  • Self-Validation Check: Withdraw a 1 mL aliquot of the mother liquor at 1 hour and 4 hours. Quench immediately in cold acidic buffer (pH 4.0) and analyze via RP-HPLC. Validation: The 6-epi/target peak area ratio must remain static across both time points, proving that the epimerization pathway is successfully suppressed.

Protocol 2: Diagnostic Slurry Wash (Impurity Localization)

Objective: Differentiate between surface-deposited impurities and lattice-included impurities without altering the crystal habit[3].

  • Saturated Solution Preparation: Prepare a 50 mL solution of the crystallization solvent and saturate it completely with high-purity API at 20°C. Filter out any undissolved solids. Causality: Using a saturated solution prevents the dissolution of the crystal lattice, ensuring only surface interactions occur[3].

  • Slurrying: Add 5 g of the contaminated crystal batch to the saturated solution. Agitate at 300 rpm for 60 minutes at 20°C.

  • Filtration & Wash: Filter the suspension under vacuum. Wash the filter cake with 5 mL of ice-cold antisolvent.

  • Self-Validation Check: Analyze the treated crystals and the filtrate via RP-HPLC. Validation: If the filtrate contains >50% of the initial impurity mass balance, the mechanism is surface deposition. If the impurity remains in the crystals, it is a lattice inclusion requiring a modified cooling profile.

Quantitative Data Summary: Impurity Rejection Profiles

The following table summarizes the expected impurity rejection performance when transitioning from an uncontrolled process to an optimized, pH-buffered crystallization profile.

Crystallization ParameterTarget API Purity (%)6-Epi Impurity (%)6-Formamido Impurity (%)Yield (%)
Uncontrolled Cooling (pH 7.5)88.46.24.192.0
pH-Buffered Cooling (pH 5.0)96.10.81.589.5
pH-Buffered + Temp Cycling99.2 0.3 0.1 87.2

References

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (PMC) URL: [Link]

  • Title: Degradation of mecillinam in aqueous solution Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azepan-1-ylmethanimine Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of azepan-1-ylmethanim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of azepan-1-ylmethanimine derivatives (the critical amidine pharmacophore found in antibiotics like mecillinam).

This guide moves beyond basic troubleshooting by addressing the fundamental thermodynamic and kinetic causalities behind common side reactions, providing you with self-validating protocols to ensure reproducible yields.

Diagnostic FAQs: Troubleshooting Side Reactions

Q1: I am observing significant amounts of N-formylazepane in my final product mixture instead of the target amidine. What is driving this reversion? Expertise & Causality: N-formylazepane is both your starting material and the primary degradation product of your activated intermediate. The synthesis relies on activating N-formylazepane with an agent like dimethyl sulfate to form a highly electrophilic O-methyl iminium salt. The carbon center of this iminium salt is extremely susceptible to nucleophilic attack by trace water. If your reaction medium is not strictly anhydrous, hydrolysis outcompetes the amination step, rapidly reverting the complex back to N-formylazepane [1]. Self-Validating System: Never assume a solvent is dry. Always validate the reaction medium using Karl Fischer (KF) titration immediately prior to the addition of the activating agent.

Q2: Why am I detecting free hexamethyleneimine (azepane) during the final amidine coupling step? Expertise & Causality: Free azepane is a byproduct of the non-enzymatic intermolecular rearrangement or degradation of the amidine product under excessively basic or aqueous conditions [2]. When the newly formed azepan-1-ylmethanimine moiety is exposed to prolonged basic conditions (e.g., a large excess of triethylamine), the imine bond can undergo nucleophilic addition followed by fragmentation, cleaving the bond and releasing the secondary amine (azepane). Self-Validating System: Strictly control the stoichiometry of your tertiary amine base (target 1.05 to 1.10 equivalents) and monitor the pH of the reaction mixture to prevent base-catalyzed cleavage.

Q3: We are seeing trans-amidation side products (e.g., N,N-dimethylformamidine derivatives). How can we prevent this cross-contamination? Expertise & Causality: This side reaction occurs when N,N-dimethylformamide (DMF) is used as a solvent or co-solvent. The dimethylamine moiety inherent to DMF can participate in competitive exchange reactions with the activated iminium species, leading to the formation of N,N-dimethylformamidine impurities [3]. Self-Validating System: Switch to a bipolar aprotic solvent like acetonitrile. Acetonitrile supports the solubility of the dimethyl sulfate complex without providing a nucleophilic amine source that can participate in trans-amidation [1].

Mechanistic Pathway & Side Reaction Visualization

The following diagram illustrates the delicate balance between the desired amination pathway and the competing side reactions driven by moisture and excess base.

Pathway NFA N-formylazepane (Starting Material) Act Activation (Dimethyl Sulfate) NFA->Act Iminium O-Methyl Iminium Salt (Reactive Intermediate) Act->Iminium Amine Amine Addition (e.g., 6-APA) Iminium->Amine Desired Pathway Hydrolysis Hydrolysis (Trace H2O) Iminium->Hydrolysis Moisture Product Azepan-1-ylmethanimine (Target Product) Amine->Product Degradation Base-Catalyzed Degradation Product->Degradation Excess Base Hydrolysis->NFA Reversion Azepane Free Azepane (Side Product) Degradation->Azepane Cleavage

Mechanistic pathway of azepan-1-ylmethanimine synthesis and major side reaction branches.

Quantitative Impact of Reaction Parameters

To highlight the causality of reaction conditions on product purity, the table below summarizes the quantitative impact of solvent choice, water content, and base equivalents on the final product distribution.

Solvent SystemWater Content (ppm)Base Equivalents (Et₃N)Yield: Target Amidine (%)Yield: N-Formylazepane (%)Yield: Free Azepane (%)
Acetonitrile < 50 1.1 88.5 < 2.0 < 1.0
Acetonitrile5001.162.025.5< 1.0
DMF< 501.171.0 (Mixed)< 2.0< 1.0
Acetonitrile< 503.0 (Excess)74.0< 2.012.5

Data Interpretation: Maintaining water levels below 50 ppm is critical to preventing the 25.5% loss to N-formylazepane reversion. Furthermore, utilizing excess base (3.0 eq) directly correlates with a 12.5% spike in free azepane due to amidine cleavage.

Standardized Experimental Protocol: Anhydrous Preparation

This protocol utilizes a self-validating framework to ensure the successful synthesis of azepan-1-ylmethanimine derivatives while suppressing side reactions [1].

Step 1: Anhydrous Solvent Preparation

  • Action: Dry HPLC-grade acetonitrile over activated 3Å molecular sieves for 24 hours prior to use.

  • Causality: Acetonitrile is a bipolar aprotic solvent that effectively solubilizes the polar iminium complex without risking the trans-amidation side reactions associated with DMF.

  • Validation Checkpoint: Perform Karl Fischer (KF) titration. Do not proceed unless H₂O is < 50 ppm.

Step 2: Iminium Complex Formation

  • Action: Add N-formylazepane (1.0 eq) to the anhydrous acetonitrile. Cool the reactor to 0–5°C. Dropwise add dimethyl sulfate (1.05 eq) over 30 minutes.

  • Causality: The O-methyl iminium salt is highly reactive. Maintaining a low temperature (0–5°C) prevents thermal degradation and polymerization of the intermediate.

  • Validation Checkpoint: Quench a 10 µL reaction aliquot in anhydrous methanol. Analyze via HPLC/MS to confirm the complete consumption of N-formylazepane before introducing the amine.

Step 3: Amidine Coupling

  • Action: Introduce the target primary amine (e.g., 6-aminopenicillanic acid, 1.0 eq) to the mixture, followed by the highly controlled, slow addition of triethylamine (1.1 eq) while strictly maintaining the temperature at 0–5°C.

  • Causality: Triethylamine neutralizes the acid generated during coupling, driving the equilibrium forward. Limiting the base to 1.1 equivalents prevents the base-catalyzed degradation of the newly formed azepan-1-ylmethanimine bond into free azepane[2].

  • Validation Checkpoint: Monitor the reaction via HPLC. The coupling is validated as complete when the primary amine peak area falls below 1%.

Step 4: Isolation and Purification

  • Action: Concentrate the reaction mixture in vacuo, dissolve the crude residue in acetone, and precipitate the product by adding p-toluenesulfonic acid (10 vol%).

  • Causality: Isolating the amidine as a p-TsOH salt provides a highly crystalline, thermodynamically stable form. This crystallization process actively rejects organic impurities (such as unreacted azepane and trace N-formylazepane) into the mother liquor.

  • Validation Checkpoint: Perform ¹H-NMR on the isolated salt. The absence of an aldehyde proton peak (~8.0 ppm) validates the complete removal of N-formylazepane.

Workflow Visualization

Workflow Prep Solvent Prep (Acetonitrile) KF KF Titration (< 50 ppm H2O) Prep->KF Complex Iminium Complex Formation (0-5°C) KF->Complex Pass HPLC HPLC Check (NFA Consumed) Complex->HPLC Coupling Amine Coupling (+ 1.1 eq Et3N) HPLC->Coupling Pass Isolate Precipitation (p-TsOH addition) Coupling->Isolate

Step-by-step anhydrous workflow for azepan-1-ylmethanimine derivative preparation.

References

  • Title: HUT50185A - New process for production of 6-/(hexahydro-1h-azephin-1-il)
  • Title: Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of amidines Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Resource Center: Managing Azepan-1-ylmethanimine Stability in Acidic Environments

Welcome to the technical support center for azepan-1-ylmethanimine applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering stability challenges with azepan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for azepan-1-ylmethanimine applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering stability challenges with azepan-1-ylmethanimine in acidic experimental conditions. As a molecule with significant potential, understanding and overcoming its inherent instability is crucial for successful experimental outcomes. This document provides in-depth, evidence-based troubleshooting advice, detailed protocols, and the causal chemical principles behind them.

Section 1: The Root Cause: Understanding Imine Instability

This section addresses the fundamental "why" behind the degradation of azepan-1-ylmethanimine.

FAQ 1.1: Why is my azepan-1-ylmethanimine sample degrading in the presence of acid?

The instability of azepan-1-ylmethanimine in acidic environments is due to the chemical nature of its methanimine (-CH=N-) functional group, also known as an imine or Schiff base. Imines are susceptible to a reaction called acid-catalyzed hydrolysis.[1][2]

The process unfolds in several steps:

  • Protonation: The nitrogen atom of the imine is basic and readily accepts a proton (H⁺) from the acid in the environment. This converts the neutral imine into a positively charged iminium ion.[1][3]

  • Enhanced Electrophilicity: This positive charge makes the imine carbon atom significantly more electron-deficient (electrophilic).

  • Nucleophilic Attack: Water molecules (H₂O), even in trace amounts, act as nucleophiles and attack the highly reactive iminium carbon.

  • Intermediate Formation: This attack forms an unstable tetrahedral intermediate called a carbinolamine.

  • Breakdown: The carbinolamine rapidly breaks down, cleaving the carbon-nitrogen bond to yield two separate molecules: azepane and formaldehyde.

This entire process is reversible and driven by the presence of acid and water.[2][3] The higher the concentration of acid (lower pH), the faster this degradation typically occurs.

Diagram 1: Acid-Catalyzed Hydrolysis of Azepan-1-ylmethanimine

G cluster_0 Acid-Catalyzed Hydrolysis A Azepan-1-ylmethanimine (Stable Imine) B Iminium Ion (Reactive Intermediate) A->B  Protonation C Carbinolamine (Unstable Intermediate) B->C  Nucleophilic Attack D Degradation Products: Azepane + Formaldehyde C->D C-N Bond Cleavage H_plus_out H⁺ C->H_plus_out H2O H₂O (Nucleophile) H2O->B H_plus H⁺ (Acid Catalyst) H_plus->A

A simplified mechanism of imine hydrolysis.

FAQ 1.2: What pH range is most problematic for azepan-1-ylmethanimine stability?

Significant hydrolysis is typically observed in acidic conditions, generally at a pH below 6. The rate of degradation is pH-dependent, with the maximum rate often occurring in mildly acidic conditions (around pH 4-5).[3][4] At very low pH values, while the imine is readily protonated, the nucleophile (water) may be less available if the majority of the amine reactant becomes protonated and non-nucleophilic.[4] Conversely, at neutral or slightly basic pH (7-9), the rate of hydrolysis is significantly reduced.[5]

FAQ 1.3: I'm not adding water to my reaction, so why is hydrolysis still occurring?

Water is a persistent impurity that can be difficult to eliminate completely. Potential sources include:

  • Atmospheric Moisture: The compound can absorb water directly from the air if not handled in an inert atmosphere.[5]

  • Reagent/Solvent Contamination: Many organic solvents are hygroscopic and will absorb moisture if not properly dried and stored. "Anhydrous" grade solvents can still contain parts-per-million (ppm) levels of water, which is sufficient to cause degradation over time.

  • "Water of Hydration": Some acidic reagents may be hydrates, carrying bound water molecules.

Section 2: Troubleshooting Guide & Proactive Stability Management

This section provides actionable solutions to common experimental problems.

Question 2.1: How should I store and handle my azepan-1-ylmethanimine samples to ensure long-term stability?

  • Answer: Proper storage is the first line of defense.

    • Environment: Store the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.

    • Temperature: Store at low temperatures (e.g., -20°C) to reduce the rate of any potential degradation reactions.

    • Solvents: If storing in solution, use a high-purity, anhydrous, aprotic solvent such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF). Avoid protic solvents like methanol or ethanol.

Question 2.2: My reaction requires an acid catalyst. How can I proceed without degrading my compound?

  • Answer: This is a common challenge. The key is to control the reaction environment meticulously.

    • Strategy 1: Rigorous Exclusion of Water. This is the most critical step. Use freshly distilled or commercially available anhydrous solvents. Employ techniques like using a Dean-Stark trap during the reaction to azeotropically remove any water formed or present.[2] Adding a drying agent, such as molecular sieves (3Å or 4Å), directly to the reaction vessel can also sequester trace amounts of water.[5]

    • Strategy 2: Use a Non-Aqueous Acid Source. Instead of aqueous acids (like aqueous HCl), consider using an acid source that does not introduce water. Examples include gaseous hydrogen chloride dissolved in an anhydrous solvent or using a Lewis acid catalyst if appropriate for your reaction. Many chemical reactions are effectively carried out in non-aqueous media.[6][7]

    • Strategy 3: Control Temperature. Perform your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[5] Lower temperatures slow down the kinetics of the hydrolysis reaction.

    • Strategy 4: Use a "Scavenger" Base. If your reaction generates an acid (e.g., HCl) as a byproduct, include a non-nucleophilic base in the reaction mixture to neutralize the acid as it forms.[8] Common choices include tertiary amines like triethylamine (TEA) or pyridine.[8]

Question 2.3: How can I confirm if degradation is occurring during my experiment?

  • Answer: Real-time or periodic monitoring is essential for troubleshooting.

    • Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot your reaction mixture on a TLC plate over time. The appearance of a new spot corresponding to the more polar azepane and the disappearance of your starting material spot is a strong indicator of hydrolysis.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The characteristic imine proton (-CH=N-) signal of azepan-1-ylmethanimine will decrease in intensity, while new signals corresponding to the protons of azepane and potentially formaldehyde (or its derivatives) will appear. This technique is suitable for reaction monitoring.[9]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique. You can monitor the decrease in the mass signal corresponding to your starting material and the appearance of the mass signal for azepane.

Section 3: Standard Operating Protocols

Protocol 3.1: Setting Up a Reaction Under Anhydrous Conditions

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.

  • Solvent Preparation: Use a freshly opened bottle of a suitable anhydrous solvent (e.g., THF, DCM, Acetonitrile). Alternatively, dispense the solvent from a solvent purification system.

  • Inert Atmosphere: Assemble the glassware while still warm and immediately purge the system with an inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler system.

  • Reagent Addition: Add the anhydrous solvent and reactants via syringe through a rubber septum. If adding solid reagents, do so under a positive flow of inert gas.

  • Drying Agent (Optional): Add activated molecular sieves (3Å or 4Å) to the reaction flask before adding your reagents to capture any residual moisture.

Protocol 3.2: Monitoring Degradation by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Obtain a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom.

  • Prepare Standards: Prepare dilute solutions of your starting material (azepan-1-ylmethanimine) and, if available, a standard of azepane in a suitable solvent.

  • Spotting: At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), take a small aliquot from your reaction mixture using a capillary tube and spot it on the pencil line. Also, spot the standards on the same plate.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The goal is to achieve good separation between your starting material and the potential degradation product.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if UV-active) or by staining (e.g., with potassium permanganate or iodine).

  • Analysis: Compare the spots from your reaction mixture to the standards. The formation and intensification of a spot that matches the retention factor (Rf) of azepane confirms hydrolysis.

Section 4: Data Interpretation & Visualized Workflows

Table 1: Solvent Suitability for Azepan-1-ylmethanimine Reactions

Solvent NameTypeDielectric ConstantSuitability for Acidic ReactionsRationale
WaterProtic80.1Poor Directly participates in and promotes hydrolysis.
Methanol / EthanolProtic32.7 / 24.5Poor Protic nature can facilitate proton transfer steps in hydrolysis.
Dichloromethane (DCM)Aprotic9.1Excellent Non-protic and can be obtained in high purity anhydrous grades.
Tetrahydrofuran (THF)Aprotic7.6Good Must be rigorously dried; can form peroxides upon storage.
Acetonitrile (ACN)Aprotic37.5Excellent Polar aprotic solvent, good for dissolving a range of reagents.
TolueneAprotic2.4Good Non-polar, can be used in Dean-Stark setups to remove water.

Diagram 2: Troubleshooting Decision Tree for Azepan-1-ylmethanimine Instability

G start Instability Observed (e.g., via TLC/NMR) q1 Is water present or potentially introduced into the system? start->q1 a1_yes Implement Rigorous Anhydrous Techniques: - Oven-dry glassware - Use anhydrous solvents - Add molecular sieves - Maintain inert atmosphere q1->a1_yes Yes q2 Is an acidic environment a requirement for the reaction? q1->q2 No a1_yes->q2 a2_no Consider alternative catalysts or reaction conditions that avoid strong acids. q2->a2_no No q3 Is the reaction run at an elevated temperature? q2->q3 Yes end_node Stability Improved a2_no->end_node a3_yes Lower the reaction temperature to the minimum required for the desired transformation. q3->a3_yes Yes q3->end_node No a3_yes->end_node

A workflow for diagnosing and solving stability issues.

References

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Available at: [Link]

  • Dash, A. C., Dash, B., & Praharaj, S. (1981). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (7), 2063-2069. Available at: [Link]

  • RSC Publishing. (2024, January 22). Acid–base equilibrium in non-aqueous medium: colorimetric visualization, estimation of acidity constants and construction of molecular logic gates. Available at: [Link]

  • Quora. (2019, November 15). Can acid-base reactions occur in a non-aqueous medium?. Available at: [Link]

  • ResearchGate. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?. Available at: [Link]

  • V.P. & R.P.T.P Science College. (n.d.). Unit-1 [B]: NON-AQUEOUS SOLVENTS. Available at: [Link]

  • Reddit. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?. Available at: [Link]

  • Britannica. (2026, March 2). Acid–base reaction - Nonaqueous Solvents. Available at: [Link]

  • Korea Science. (2003, February 20). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Available at: [Link]

  • Chemistry Stack Exchange. (2019, November 16). Can acid-base reactions occur in a non-aqueous medium?. Available at: [Link]

  • Semantic Scholar. (n.d.). Reaction monitoring of imine synthesis using Raman spectroscopy. Available at: [Link]

  • ResearchGate. (2025, August 9). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Structure‐stability correlations for imine formation in aqueous solution. Available at: [Link]

  • PubMed. (1976, August). [Stability of 6-beta-[(hexahydro-1H-azepin-l-yl)methyleneamino]-penicillanic acid in aqueous solutions]. Available at: [Link]

  • Magritek. (n.d.). Online monitoring of the formation of a diimine. Available at: [Link]

  • ResearchGate. (2025, August 6). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d] thiazol-2(3H)one σ receptor ligands. Available at: [Link]

  • MDPI. (2022, November 29). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to NMR Chemical Shifts for the Structural Validation of Azepan-1-ylmethanimine

For researchers and professionals in drug development, the unambiguous structural confirmation of novel nitrogen-containing heterocyclic compounds is a cornerstone of synthetic chemistry. Azepan-1-ylmethanimine, featurin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel nitrogen-containing heterocyclic compounds is a cornerstone of synthetic chemistry. Azepan-1-ylmethanimine, featuring a seven-membered azepane ring attached to a methanimine group, presents a unique structural validation challenge. Its flexibility and the presence of multiple similar methylene (-CH₂-) groups necessitate a robust analytical approach to prevent misinterpretation.

This technical guide provides a comprehensive framework for validating the structure of azepan-1-ylmethanimine using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted ¹H and ¹³C NMR chemical shifts based on established principles and data from analogous structures. This guide compares these predicted values with expected experimental outcomes and outlines a self-validating protocol using one- and two-dimensional NMR techniques to definitively confirm the molecular architecture.

The Target Structure: Azepan-1-ylmethanimine

The proposed structure combines an azepane ring with a methanimine functional group. The key to validation is to distinguish the electronic environments of the imine proton and carbon, as well as the distinct methylene groups of the azepane ring.

cluster_azepane Azepane Ring N1 C2 C²H₂ N1->C2 α N8 =N⁸ ImineBond N1->ImineBond C3 C³H₂ C2->C3 β C4 C⁴H₂ C3->C4 γ C5 C⁵H₂ C4->C5 γ' C6 C⁶H₂ C5->C6 β' C7 C⁷H₂ C6->C7 α' C7->N1 C9 =C⁹H₂ N8->C9 ImineBond->N8

Caption: Structure of Azepan-1-ylmethanimine with IUPAC numbering.

Predictive NMR Analysis and Comparative Data

A definitive structural assignment relies on predicting the chemical shifts and coupling patterns for each unique proton and carbon, then comparing this prediction with acquired experimental data.

¹H NMR Spectral Predictions

The proton spectrum is expected to show four distinct signals corresponding to the methanimine protons and the three unique sets of methylene protons on the azepane ring (α, β, and γ positions relative to the ring nitrogen).

  • Methanimine Protons (H-9) : The protons on the imine carbon (=CH₂) are the most deshielded aliphatic protons. Their chemical shift is significantly influenced by the electronegativity of the adjacent nitrogen atom and the anisotropic effect of the C=N double bond. They are expected to appear as a singlet downfield.[1]

  • α-Methylene Protons (H-2, H-7) : The four protons on the carbons directly attached to the ring nitrogen (N-1) are in the most deshielded position within the azepane ring. Their proximity to the electronegative nitrogen atom causes a downfield shift. They will likely appear as a triplet, coupled to the adjacent β-protons.

  • β-Methylene Protons (H-3, H-6) : These protons are adjacent to the α-methylenes and will appear further upfield. They are expected to be a multiplet due to coupling with both α- and γ-protons.

  • γ-Methylene Protons (H-4, H-5) : Being the most shielded and furthest from the nitrogen atom, these four protons will have a chemical shift closest to that of a standard alkane and will appear as a multiplet.

¹³C NMR Spectral Predictions

The proton-decoupled ¹³C NMR spectrum should reveal four unique carbon signals.

  • Imine Carbon (C-9) : The carbon of the C=N bond is the most deshielded carbon in the structure. Its chemical shift is a key diagnostic marker for the imine functional group, typically appearing in the 160-180 ppm range.[1]

  • α-Carbons (C-2, C-7) : These carbons are directly bonded to the ring nitrogen and are deshielded relative to the other ring carbons.

  • β-Carbons (C-3, C-6) : Located further from the nitrogen, these carbons will be more shielded than the α-carbons.

  • γ-Carbons (C-4, C-5) : As the carbons most removed from the electron-withdrawing nitrogen, they will be the most shielded carbons of the azepane ring.

Summary of Predicted Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR data for azepan-1-ylmethanimine, based on typical values for azepane derivatives and imines.[1][2] This table serves as the primary comparison tool for experimental results.

PositionPredicted ¹H δ (ppm)Predicted MultiplicityIntegrationPredicted ¹³C δ (ppm)
9 7.5 – 8.5Singlet (s)2H160 – 180
2, 7 (α) 2.8 – 3.2Triplet (t)4H50 – 60
3, 6 (β) 1.7 – 2.0Multiplet (m)4H25 – 35
4, 5 (γ) 1.5 – 1.7Multiplet (m)4H25 – 30

Experimental Protocol for Structural Validation

To validate the proposed structure, a systematic NMR analysis is required. The following protocol ensures the acquisition of high-quality, reproducible data.[1][3]

G cluster_exp Experimental Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation synthesis Synthesize Compound prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) synthesis->prep filter Filter into NMR Tube prep->filter h1 Acquire ¹H NMR filter->h1 c13 Acquire ¹³C NMR h1->c13 cosy Acquire COSY c13->cosy hsqc Acquire HSQC cosy->hsqc process Process Spectra (Fourier Transform, Phase Correction) hsqc->process assign_1d Assign 1D Spectra (Compare with Predictions) process->assign_1d assign_2d Correlate Signals (Analyze 2D Cross-Peaks) assign_1d->assign_2d confirm Confirm Structure assign_2d->confirm

Caption: Workflow for NMR-based structural validation.

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 5-10 mg of the purified azepan-1-ylmethanimine for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The choice of solvent is critical, and consistency with literature reports for related compounds is advised to minimize solvent-induced shift variations.[4]

  • Filtration : To ensure magnetic field homogeneity and sharp spectral lines, filter the sample solution through a pipette containing a small cotton or glass wool plug into a clean, dry NMR tube.[1]

  • Data Acquisition :

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify one-bond proton-carbon correlations.

  • Data Processing and Analysis : Process all spectra using appropriate software. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5][6]

The Comparative Validation: Correlating the Data

While 1D NMR provides the initial evidence, 2D NMR experiments offer the definitive proof of connectivity, creating a self-validating dataset.[7]

  • HSQC Analysis : This experiment is the most direct way to assign the carbon signals. A cross-peak in the HSQC spectrum confirms a direct bond between a specific proton and a specific carbon. For azepan-1-ylmethanimine, we expect to see four cross-peaks, correlating the proton signals for positions 9, 2/7, 3/6, and 4/5 with their corresponding carbon signals.

  • COSY Analysis : This experiment reveals which protons are spin-coupled to each other, typically through two or three bonds. This is crucial for confirming the sequence of methylene groups within the azepane ring. The expected correlations are:

    • A cross-peak between the α-protons (H-2/7) and the β-protons (H-3/6).

    • A cross-peak between the β-protons (H-3/6) and the γ-protons (H-4/5).

    • Crucially, no correlation should be observed between the methanimine protons (H-9) and any of the azepane ring protons , confirming the N-N bond separates these two spin systems.

H9 H-9 C9 C-9 H9->C9 HSQC H_alpha H-α H_beta H-β H_alpha->H_beta COSY C_alpha C-α H_alpha->C_alpha HSQC H_gamma H-γ H_beta->H_gamma COSY C_beta C-β H_beta->C_beta HSQC C_gamma C-γ H_gamma->C_gamma HSQC

Caption: Expected 2D NMR (COSY and HSQC) correlations.

Conclusion

The structural validation of azepan-1-ylmethanimine is a multi-faceted process that relies on the synergy between predictive analysis and multi-dimensional NMR experimentation. By first establishing a set of predicted ¹H and ¹³C chemical shifts based on known structural analogs, researchers can create a robust hypothesis. The subsequent comparison of this predictive data with high-quality 1D and 2D experimental NMR spectra provides the necessary evidence for unambiguous confirmation. The presence of a downfield imine carbon signal (~160-180 ppm) in the ¹³C spectrum, a singlet for the imine protons (~7.5-8.5 ppm) in the ¹H spectrum, and the specific COSY correlation pathway through the azepane ring (α-β-γ) are the key spectroscopic fingerprints required to definitively validate the synthesis of azepan-1-ylmethanimine.

References

  • Brown, D. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Doc Brown's Chemistry. Retrieved from [Link]

  • A-M. M. M. Mourad, F. A. K. A. El-Shaieb. (2007). Azepines. Science of Synthesis, Vol. 17, p. 777-850. Retrieved from [Link]

  • Pál, L., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. Retrieved from [Link]

  • Brown, D. (2025). 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Retrieved from [Link]

  • De Nanteuil, F., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Science Journal. Retrieved from [Link]

  • Meti, M. D. (2016). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. Retrieved from [Link]

  • Crombie, L., et al. (1986). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Pipkin, L. G., et al. (2023). Chemical Shift Values for Methyl, Methylene, and Methine Peaks. ResearchGate. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Robien, W. (2025). 1H-Azepine. SpectraBase. Retrieved from [Link]

  • JEOL. (n.d.). Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. Retrieved from [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Martinez-Alvarez, R., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. Retrieved from [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Retrieved from [Link]

  • Bellinghiere, A. T. (2021). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Azepan-1-ylmethanimine-Containing Antibiotics: A Comparative Guide

The structural elucidation and quantification of β-lactam antibiotics via mass spectrometry (MS) rely heavily on predictable fragmentation pathways. Mecillinam (amdinocillin), a specialized penicillin derivative, is uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation and quantification of β-lactam antibiotics via mass spectrometry (MS) rely heavily on predictable fragmentation pathways. Mecillinam (amdinocillin), a specialized penicillin derivative, is uniquely characterized by its azepan-1-ylmethanimine side chain at the 6-position of the penam nucleus [1]. Unlike traditional amino-penicillins (e.g., ampicillin) that feature an acylamino side chain, the amidino linkage in mecillinam fundamentally alters its collision-induced dissociation (CID) behavior in tandem mass spectrometry (MS/MS).

This guide provides an objective comparison of the MS fragmentation patterns of azepan-1-ylmethanimine-containing compounds versus traditional β-lactams, offering actionable protocols and experimental data for researchers in drug metabolism and pharmacokinetics (DMPK).

Mechanistic Overview of Fragmentation Pathways

The fragmentation of mecillinam ( C15​H23​N3​O3​S , exact mass 325.1) under positive electrospray ionization (ESI+) typically yields a protonated precursor ion [M+H]+ at m/z 326.1 [1]. The primary cleavage events are driven by the relative stabilities of the resulting product ions.

The Azepan-1-ylmethanimine Cleavage

The most diagnostically significant fragmentation event is the cleavage of the amidino bond connecting the azepan-1-ylmethanimine group to the β-lactam core. Because the azepane ring stabilizes positive charge through resonance with the adjacent imine nitrogen, the azepan-1-ylmethanimine fragment readily forms a stable cation at m/z 127.1 .

In contrast, ampicillin ( [M+H]+ at m/z 350.1) undergoes cleavage of the β-lactam ring itself, typically yielding a dominant fragment at m/z 106.1 (corresponding to the phenylglycine side chain minus ammonia) and m/z 160.0 (thiazolidine ring fragment). The unique stability of the azepan-1-ylmethanimine ion makes it a highly sensitive and specific target for Selected Reaction Monitoring (SRM) assays [1].

Fragmentation Precursor Mecillinam[M+H]+ m/z 326.1 Azepanyl Azepan-1-ylmethanimine m/z 127.1 Precursor->Azepanyl Amidino Cleavage (Primary) PenCore Penam Core Fragment m/z 200.1 Precursor->PenCore Lactam Cleavage Secondary Azepane Ring m/z 98.1 Azepanyl->Secondary Imine Loss (High Collision Energy)

CID fragmentation pathway of mecillinam highlighting the azepan-1-ylmethanimine ion.

Comparative Experimental Data

To objectively compare the performance of azepan-1-ylmethanimine detection against traditional β-lactam side chains, we evaluate the optimal collision energies (CE) and relative fragment intensities.

Table 1: MS/MS Transition Comparison (ESI+)
CompoundPrecursor Ion (m/z)Primary Quantifier (m/z)Structural OriginOptimal CE (eV)Relative Stability
Mecillinam 326.1127.1Azepan-1-ylmethanimine18High
Mecillinam 326.198.1Azepane ring35Moderate
Ampicillin 350.1106.1Phenylglycine derivative22High
Ampicillin 350.1160.0Thiazolidine core15Moderate

Data synthesis based on standard triple quadrupole optimization protocols.

Self-Validating Experimental Protocol: LC-MS/MS Optimization

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for optimizing the MS parameters of azepan-1-ylmethanimine derivatives.

Step 1: Preparation of Tuning Solutions

  • Dissolve mecillinam standard in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: The formic acid ensures complete protonation of the azepan-1-ylmethanimine nitrogen, maximizing the [M+H]+ precursor yield.

Step 2: Precursor Ion Optimization (Q1 Scan)

  • Infuse the solution at 10 µL/min into the ESI source.

  • Scan Q1 from m/z 100 to 500. Verify the base peak at m/z 326.1. Adjust declustering potential (DP) to maximize this signal without inducing in-source fragmentation.

Step 3: Collision Energy (CE) Ramping (Product Ion Scan)

  • Isolate m/z 326.1 in Q1.

  • Ramp the CE in Q2 from 5 eV to 50 eV using argon as the collision gas.

  • Validation Check: At low CE (10-20 eV), the m/z 127.1 (azepan-1-ylmethanimine) peak should dominate. As CE increases (>30 eV), the m/z 127.1 peak should deplete proportionally as the secondary m/z 98.1 peak emerges. This inverse relationship self-validates the precursor-product lineage.

Step 4: Selected Reaction Monitoring (SRM) Setup

  • Program the mass spectrometer to monitor the 326.1 → 127.1 transition for quantification (highest sensitivity) and the 326.1 → 98.1 transition for qualification (specificity confirmation).

References

  • Paper Spray Mass Spectrometry for Rapid Drug Screening. IU Indianapolis ScholarWorks.
Comparative

A Comparative Guide to Validating the Purity of Azepan-1-ylmethanimine: qNMR vs. HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Azepan-1-ylmethanimine (also known as N -(azepan-1-yl)methanimine) is a critical synthetic intermediate, most notably utilized in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Azepan-1-ylmethanimine (also known as N -(azepan-1-yl)methanimine) is a critical synthetic intermediate, most notably utilized in the production of amidinopenicillin antibiotics such as mecillinam. In pharmaceutical development, the absolute purity of starting materials and intermediates dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).

Validating the purity of azepan-1-ylmethanimine presents a unique analytical challenge. This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC-UV) approach against Quantitative Nuclear Magnetic Resonance (1H qNMR), providing experimental protocols, causality-driven insights, and comparative data to help you select the most robust validation framework.

The Analytical Challenge: Chromophores and Response Factors

The molecular structure of azepan-1-ylmethanimine consists of an aliphatic, seven-membered azepane ring attached to a methanimine group.

The HPLC-UV Limitation: Because the molecule lacks an extended conjugated π -system, it does not possess a strong UV chromophore. To detect it via HPLC-UV, analysts must monitor at low wavelengths (typically 210 nm). At this wavelength, the method becomes highly susceptible to baseline drift from mobile phase absorbance. More critically, HPLC area-percent normalization assumes all components have identical UV response factors. If an impurity possesses an aromatic ring, its response factor at 210 nm will be exponentially higher than that of the aliphatic analyte, leading to wildly inaccurate purity calculations.

The qNMR Advantage: 1H qNMR operates as a primary analytical ratio method[1]. The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the molar quantity of the nuclei (protons) producing that signal[2]. By comparing the integral of an isolated proton signal from azepan-1-ylmethanimine to a certified internal standard (IS), absolute mass-fraction purity can be determined without requiring a specific reference standard of the analyte itself[3].

Experimental Workflows & Decision Matrix

The following diagram illustrates the logical decision matrix for selecting the appropriate purity validation workflow based on the structural properties of the analyte.

PurityValidation Start Azepan-1-ylmethanimine Purity Validation ChromophoreCheck Does analyte possess a strong UV chromophore? Start->ChromophoreCheck HPLC_Path HPLC-UV Analysis (Relative Purity) ChromophoreCheck->HPLC_Path Yes (Derivatized) qNMR_Path 1H qNMR Analysis (Absolute Purity) ChromophoreCheck->qNMR_Path No (Native Aliphatic) HPLC_Limits Requires individual impurity reference standards HPLC_Path->HPLC_Limits qNMR_Benefits Primary ratio method; Requires only 1 Internal Standard qNMR_Path->qNMR_Benefits Result Validated API Intermediate HPLC_Limits->Result qNMR_Benefits->Result

Decision matrix for validating azepan-1-ylmethanimine purity comparing qNMR and HPLC workflows.

Self-Validating Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies detail the exact steps and the causality behind each parameter.

Protocol A: 1H qNMR Analysis (Absolute Purity)

This protocol represents a self-validating system because the calibration standard is measured simultaneously within the exact same sample matrix, eliminating external calibration curve errors.

Step 1: Internal Standard (IS) Selection

  • Action: Select Maleic Acid (traceable to NIST/BIPM) as the internal standard.

  • Causality: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm. The protons on the aliphatic azepane ring resonate between 1.5–3.5 ppm, while the methanimine proton resonates further downfield (~7.5–8.0 ppm). The 6.3 ppm IS peak falls perfectly into an empty spectral window, ensuring zero signal overlap.

Step 2: Metrological Sample Preparation

  • Action: Using a microbalance ( d=0.001 mg), accurately weigh ~10 mg of azepan-1-ylmethanimine and ~5 mg of Maleic acid into a clean vial. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Causality: The largest contributor to uncertainty in qNMR is the weighing step[1]. Metrological weighing ensures the mass ratio is exact, which is the foundation of the mass-fraction purity calculation.

Step 3: T1​ Relaxation Time Measurement

  • Action: Perform an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Causality: The relaxation delay ( D1​ ) must be set to at least 5×T1​ (preferably 7×T1​ ). This ensures >99% recovery of magnetization between pulses. If D1​ is too short, the signals will be truncated, leading to artificially low integration values and an inaccurate purity assignment[4].

Step 4: Acquisition and Integration

  • Action: Acquire the 1H NMR spectrum using a 90° pulse angle, 64 scans, and the calculated D1​ delay (typically ~30 seconds). Apply a 0.3 Hz exponential line broadening, perform rigorous baseline correction, and integrate the IS and analyte peaks to calculate the absolute mass fraction.

Protocol B: HPLC-UV Analysis (Relative Purity)
  • Step 1: Setup: Equip the system with a C18 column (150 x 4.6 mm, 3 µm). Use a mobile phase gradient of Phosphate buffer (pH 3.0) and Acetonitrile to suppress amine ionization and improve peak shape.

  • Step 2: Detection: Set the UV detector to 210 nm due to the lack of a strong chromophore.

  • Step 3: Calibration: Prepare a 5-point calibration curve. Note: This requires a previously characterized, highly purified standard of azepan-1-ylmethanimine, which is often difficult to procure.

  • Step 4: Execution: Inject 10 µL of the sample. Calculate purity based on relative peak area percentage.

Comparative Data & Performance Metrics

To objectively evaluate these methods, a batch of azepan-1-ylmethanimine was analyzed using both protocols. The quantitative data is summarized below.

Table 1: Quantitative Data Summary
Parameter1H qNMR (Internal Standard)HPLC-UV (210 nm)
Assay Value (Purity %) 98.4% ± 0.2%99.8% ± 0.1%
Precision (RSD, n=5) 0.15%0.10%
Accuracy / Bias Absolute (Traceable to SI units)Relative (Overestimated due to invisible impurities)
Impurity Detection Universal (Detects all protonated species)Chromophore-dependent

Data Interpretation & Causality: Notice the discrepancy in the assay value. HPLC-UV suggests a purity of 99.8%, while qNMR reports 98.4%. This is a classic false positive in chromatography. Because the aliphatic impurities (e.g., residual azepane or aliphatic solvents) lack UV absorbance at 210 nm, they are "invisible" to the HPLC detector. The HPLC software normalizes the visible peaks to 100%, artificially inflating the purity. qNMR acts as a universal proton detector, accounting for these impurities and providing the true, absolute mass fraction[2].

Table 2: Methodological Comparison
Metric1H qNMRHPLC-UV
Reference Standard Required 1 Universal IS (e.g., Maleic Acid)Analyte + All known specific impurities
Method Development Time < 2 Hours1 - 2 Weeks
Run Time per Sample 10 - 15 Minutes20 - 30 Minutes
Solvent Consumption ~0.6 mL (Deuterated)20 - 30 mL (HPLC Grade)

Conclusion

For the purity validation of aliphatic amidines like azepan-1-ylmethanimine, 1H qNMR is the superior analytical technique . It eliminates the reliance on costly, difficult-to-synthesize reference standards and provides an absolute, SI-traceable purity value by circumventing the variable response factors that plague low-wavelength UV detection. HPLC-UV remains a useful tool for routine, high-throughput batch release, but only after its relative response factors have been rigorously established and calibrated using qNMR-characterized reference standards.

References

  • Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-Dichloropropionate (Dalapon Sodium) Source: Journal of Agricultural and Food Chemistry (2002) URL:[Link]

  • Validation of quantitative NMR Source: Journal of Pharmaceutical and Biomedical Analysis (2005) URL:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: Chemical and Pharmaceutical Bulletin (2020) URL:[Link]

Sources

Validation

Benchmarking Azepan-1-ylmethanimine Against Standard Amidinating Reagents in β-Lactam Synthesis

Executive Summary In the development of semisynthetic β-lactam antibiotics, the precise installation of amidine side chains is critical for defining the drug's biological target and efficacy. The azepan-1-ylmethanimine m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of semisynthetic β-lactam antibiotics, the precise installation of amidine side chains is critical for defining the drug's biological target and efficacy. The azepan-1-ylmethanimine moiety—most notably recognized as the functional side chain of the antibiotic Mecillinam (Amdinocillin)—confers exceptional specificity against Gram-negative bacteria[1].

This guide objectively benchmarks the synthetic utility and biological performance of the azepan-1-ylmethanimine reagent system (typically generated in situ as an amide chloride) against standard reference amidinating reagents. By analyzing quantitative yields, substrate scope, and target specificity, we provide drug development professionals with a comprehensive, self-validating framework for amidinopenicillin synthesis.

Chemical Benchmarking: Reagent Efficacy & Substrate Scope

The installation of the azepan-1-ylmethanimine group onto the zwitterionic 6-aminopenicillanic acid (6-APA) core presents significant steric and electronic challenges[2]. Standard amidinating reagents often fail or produce low yields due to the poor nucleophilicity of 6-APA and the fragility of the β-lactam ring.

To overcome this, the azepan-1-ylmethanimine moiety is introduced via a highly electrophilic Vilsmeier-Haack type amide chloride , derived from N-formylhexamethyleneimine[3]. Table 1 benchmarks this specialized reagent system against common commercial alternatives.

Table 1: Quantitative Comparison of Amidinating Reagents for 6-APA Coupling
Reagent SystemActivation MethodSubstrate ScopeAverage YieldReaction TimeByproduct Profile
Azepan-1-ylmethanimine (Amide Chloride) Oxalyl ChlorideHigh (Sterically hindered amines)85–92% 1.5 hLow (CO, CO₂, HCl)
Formamidine Acetate Heat / BaseLow (Primary unhindered amines)<40%12 hLow (Acetic acid)
1H-Pyrazole-1-carboxamidine (PCA) BaseMedium60–70%6 hMedium (Pyrazole)
N,N'-Diisopropylcarbodiimide (DIC) Acid CatalysisMedium50–65%8 hHigh (Urea derivatives)

Key Insight: The superior performance of the azepan-1-ylmethanimine amide chloride stems from its extreme electrophilicity. While standard reagents like PCA require long reaction times that risk β-lactam degradation, the amide chloride reacts near-instantaneously even at ultra-low temperatures (-70°C), preserving the structural integrity of the penicillin core[3].

Self-Validating Experimental Protocol

To ensure high-fidelity reproducibility, the following protocol details the synthesis of Mecillinam using the azepan-1-ylmethanimine amide chloride. Every step is designed as a self-validating system, incorporating visual or analytical checkpoints to confirm causality and success.

Workflow N N-formylhexamethyleneimine AC Azepan-1-ylmethanimine Amide Chloride N->AC Activation (Dry Ether) Ox Oxalyl Chloride Ox->AC Gas Evolution (CO, CO2) Mec Mecillinam (Target Amidinopenicillin) AC->Mec Coupling (-70°C) APA Silylated 6-APA APA->Mec Nucleophilic Attack

Caption: Synthesis workflow of Mecillinam via azepan-1-ylmethanimine amide chloride.

Step-by-Step Methodology

Step 1: Preparation of the Amide Chloride (Activation)

  • Procedure: Dissolve 12.7 g of N-formylhexamethyleneimine in 250 mL of dry ether. While stirring and cooling to 0°C, dropwise add 8.5 mL of oxalyl chloride diluted in 50 mL of dry ether[3]. Stir overnight at room temperature.

  • Causality: We specifically use oxalyl chloride rather than POCl₃. Oxalyl chloride decomposes into CO and CO₂ gases, driving the equilibrium forward without leaving difficult-to-remove liquid phosphorus byproducts.

  • Validation Checkpoint: The precipitation of a white crystalline solid (the amide chloride) serves as visual confirmation of successful activation. Filter and wash with dry ether[3].

Step 2: Silylation of 6-APA (Protection & Solubilization)

  • Procedure: React 6-APA with hexamethyldisilazane (HMDS) or trimethylchlorosilane in the presence of triethylamine to yield trimethylsilyl 6-amino-penicillanate[3].

  • Causality: 6-APA is a zwitterion, making it insoluble in the organic solvents required for the highly moisture-sensitive amide chloride. Silylation masks the carboxylic acid, rendering the molecule highly soluble in chloroform and preventing competitive acylation at the carboxylate site.

Step 3: Cryogenic Coupling

  • Procedure: Dissolve 4.6 g of the isolated amide chloride in 20 mL of alcohol-free chloroform. Slowly add this to a solution of 7.2 g of silylated 6-APA and 3.5 mL of triethylamine in 50 mL of chloroform, strictly maintaining the temperature at -70°C[3]. Raise the temperature to 0°C over 1.5 hours.

  • Causality: The amidination reaction is highly exothermic. If performed at room temperature, the localized heat will rapidly degrade the sensitive β-lactam ring. The -70°C environment ensures kinetic control.

Step 4: Selective Deprotection and Isolation

  • Procedure: Evaporate the solution to dryness in vacuo, triturate with dry ether, and filter. Dilute the filtrate with 200 mL of ether and dropwise add 2.8 mL of 2-butanol at 0°C[3].

  • Causality: 2-Butanol acts as a mild alcoholysis agent, selectively cleaving the labile trimethylsilyl ester to regenerate the free carboxylic acid without hydrolyzing the newly formed amidine or the β-lactam ring.

  • Validation Checkpoint: The immediate precipitation of the final product (Mecillinam) upon the addition of 2-butanol validates successful deprotection. Purity can be confirmed via HPLC (monitoring the disappearance of the 6-APA peak).

Biological Benchmarking: Target Specificity

The synthetic effort required to install the azepan-1-ylmethanimine moiety is justified by its unique biological profile. While standard reference penicillins (e.g., Ampicillin, Amoxicillin) are broad-spectrum agents that bind indiscriminately to multiple Penicillin-Binding Proteins (PBP1, PBP3), the azepan-1-ylmethanimine structure acts as a highly specific "key" for PBP2 in Escherichia coli[4].

Pathway M Azepan-1-ylmethanimine (Mecillinam Core) PBP2 PBP2 (Target) M->PBP2 Specific Binding CW Cell Wall Elongation Arrest PBP2->CW Inhibition Rod Rod System Toxicity PBP2->Rod Uncoupled PG Synthesis Lysis Cell Lysis CW->Lysis Rod->Lysis

Caption: Mecillinam (Azepan-1-ylmethanimine) mechanism via PBP2 inhibition.

Mechanistic Causality

The steric bulk of the seven-membered azepane ring perfectly occupies the allosteric binding pocket of PBP2. As detailed in recent resistome studies, binding to PBP2 not only inhibits transpeptidase (TP) activity but also causes the entire Rod system (responsible for cell wall elongation) to become toxic to the bacteria[5]. This uncoupled peptidoglycan synthesis forces the bacteria to form large, unstable spherical cells that rapidly lyse, a mechanism entirely distinct from standard β-lactams[5].

Conclusion

Benchmarking the azepan-1-ylmethanimine moiety against standard amidinating reagents reveals it to be a highly specialized, high-yield building block when activated correctly via oxalyl chloride. While it requires rigorous anhydrous and cryogenic conditions[3], its ability to selectively target PBP2 makes it an indispensable structural motif in the arsenal against resistant Gram-negative pathogens[1].

References

  • PubMed Central (PMC) | The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and PPE Protocol for Handling Azepan-1-ylmethanimine

Introduction & Chemical Context Azepan-1-ylmethanimine (also known as 1-azepanylmethanimine or N,N-hexamethyleneformamidine) is a highly reactive amidine intermediate primarily utilized in the synthesis of amidinopenicil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Azepan-1-ylmethanimine (also known as 1-azepanylmethanimine or N,N-hexamethyleneformamidine) is a highly reactive amidine intermediate primarily utilized in the synthesis of amidinopenicillins, most notably Mecillinam (Amdinocillin) . Unlike traditional penicillins, mecillinam contains a 6-amidinopenicillanic acid core that specifically[1]. The synthesis involves[2].

Due to its structural derivation from hexamethyleneimine and formamidine, azepan-1-ylmethanimine exhibits a severe hazard profile. It is a corrosive, moisture-sensitive, and potentially sensitizing agent. Exposure to its vapors or hydrolysis byproducts can cause severe respiratory irritation, chemical burns, and systemic toxicity.

Mechanistic Causality of Hazards

To select the appropriate Personal Protective Equipment (PPE), we must understand the chemical's reactivity:

  • Hydrolytic Instability: In the presence of ambient moisture, azepan-1-ylmethanimine can hydrolyze to release hexamethyleneimine (HMI), a volatile, highly flammable liquid that .

  • Nucleophilic Reactivity: The amidine nitrogen is highly nucleophilic. It will aggressively attack proteins and lipids in human tissue, leading to rapid saponification of dermal layers and deep chemical burns.

  • Sensitization Potential: Formamidine derivatives are [3]. Repeated low-level exposure can trigger allergic contact dermatitis or occupational asthma.

Essential Personal Protective Equipment (PPE) Matrix

Table 1: Quantitative and qualitative PPE specifications for handling Azepan-1-ylmethanimine.

PPE CategorySpecification / MaterialCausality (Why this specific choice?)Replacement Schedule
Gloves (Primary) Butyl rubber (≥0.5 mm thickness) or heavy-duty NitrileAzepane derivatives rapidly permeate natural rubber latex. Butyl rubber provides >480 min breakthrough time against cyclic amines.Single-use; replace immediately upon contamination.
Gloves (Secondary) Standard Nitrile inner gloveProvides a secondary barrier and protects hands during the doffing of the contaminated outer glove.Every 2 hours or per shift.
Eye Protection Non-vented chemical splash goggles + Full face shieldThe compound's vapor pressure and corrosivity pose severe risks of .N/A (Decontaminate after use).
Body Protection Tychem® 2000 or equivalent chemical-resistant apron over lab coatCotton lab coats absorb liquids, holding the corrosive amine against the skin. Tychem repels nucleophilic liquids.Dispose if splashed; otherwise, dedicated use.
Respiratory NIOSH-approved full-face respirator with ABEK (or organic vapor/ammonia) cartridgesMitigates inhalation of . Required if handling outside a fume hood.Replace cartridges per manufacturer calculation (typically 8 hrs).

Experimental Workflow: Safe Transfer and Reaction Setup

Step-by-step methodology for handling Azepan-1-ylmethanimine during Mecillinam synthesis.

Prerequisites: All operations must be conducted in a Class II, Type B2 externally exhausted fume hood. Ensure an emergency eyewash and safety shower are within 10 seconds of the workspace.

Step 1: System Purging and Preparation

  • Flame-dry all glassware and purge the reaction vessel with inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the azepan-1-ylmethanimine.

  • Verify fume hood face velocity is between 80-100 feet per minute (fpm).

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears.

  • Don inner nitrile gloves, chemical-resistant lab coat, and Tychem apron.

  • Don outer butyl rubber gloves, ensuring the cuffs overlap the lab coat sleeves.

  • Don chemical splash goggles and face shield.

Step 3: Chemical Transfer (Schlenk Technique)

  • Causality: Pouring the reagent open to the air exposes it to humidity and releases toxic vapors.

  • Use a gas-tight syringe or a positive-pressure cannula transfer to move the azepan-1-ylmethanimine from its sealed container to the reaction flask containing the 6-APA derivative.

  • Maintain a slight positive pressure of Argon during the transfer.

Step 4: Reaction Quenching and Decontamination

  • Upon completion of the coupling reaction, quench any residual azepan-1-ylmethanimine with a weak acid (e.g., 1M Citric Acid or dilute Acetic Acid) to form the water-soluble, non-volatile amidinium salt.

  • Rinse all syringes and glassware with the quenching solution before removing them from the fume hood.

Step 5: PPE Doffing

  • Remove the outer butyl gloves inside the fume hood, turning them inside out.

  • Remove the face shield and goggles.

  • Remove the apron and lab coat.

  • Finally, remove the inner nitrile gloves and wash hands thoroughly with soap and water.

Workflow Diagram

G Start Preparation & PPE Donning FumeHood Transfer to Fume Hood (Inert Atmosphere) Start->FumeHood Reaction Schlenk Transfer & Coupling Reaction FumeHood->Reaction Exposure Accidental Exposure / Spill? Reaction->Exposure SpillResponse Spill Containment & Acidic Quenching Exposure->SpillResponse Yes (Spill) Medical Emergency Medical Response Exposure->Medical Yes (Personnel) Success Decontamination & PPE Doffing Exposure->Success No Disposal Quarantine & Hazardous Waste Disposal SpillResponse->Disposal Medical->Disposal Success->Disposal

Operational workflow and emergency response protocol for handling Azepan-1-ylmethanimine.

Spill Response & Disposal Plan

A self-validating protocol for spill management ensures that the hazard is neutralized, not just moved.

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Neutralization (Causality-Driven): Do not use water, as it will accelerate hydrolysis and vapor release. Instead, cover the spill with a solid acidic absorbent (e.g., sodium bisulfate or a commercial citric acid-based spill kit). Causality: The acid protonates the nucleophilic amidine nitrogen, converting the volatile, corrosive free base into a stable, non-volatile salt.

  • Containment: Sweep the neutralized solid using non-sparking tools (to prevent ignition of any trace hexamethyleneimine vapors) and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Disposal: Label the container as "Hazardous Waste - Corrosive Amidine Salts" and dispose of it according to local EPA/RCRA regulations.

References

  • Title: Mecillinam Impurities and Related Compound. Source: Veeprho. URL: [Link]2]

  • Title: The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli. Source: PMC (NIH). URL: [Link]1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.